6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
説明
特性
IUPAC Name |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUQTGZAPZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197068 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-98-6 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4721-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a significant heterocyclic compound. This document details its physical and spectral characteristics, outlines established synthesis protocols, and explores its potential biological significance. The information is presented to support research and development endeavors in medicinal chemistry and related scientific fields.
Core Chemical and Physical Properties
This compound is a member of the isoquinoline alkaloid family, characterized by a 3,4-dihydroisoquinoline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 1.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 4721-98-6 | [1] |
| Melting Point | 103-106 °C | [3] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| XLogP3 | 1.6 | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are compiled in the following tables.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62 | s | 1H | Aryl CH |
| 7.37 | s | 1H | Aryl CH |
| 4.30 | s | 3H | OCH₃ |
| 4.25 | s | 3H | OCH₃ |
| 3.17 | s | 3H | N=CCH₃ |
Note: The assignments for the aromatic protons and methoxy groups may be interchangeable without further 2D NMR analysis.
¹³C NMR Spectral Data
Mass Spectrometry Data
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular Ion) |
| 204 | [M-H]⁺ |
| 190 | [M-CH₃]⁺ |
| 163 | Fragment |
| 146 | Fragment |
| 127 | Fragment |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2800 | C-H stretch (aliphatic) |
| 1665 | C=N stretch (imine) |
| 1602, 1565 | C=C stretch (aromatic) |
| 1105 | C-O stretch (ether) |
Synthesis of this compound
The synthesis of this compound is commonly achieved through intramolecular cyclization reactions, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent methods.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[5][6] For the synthesis of the title compound, N-acetylhomoveratrylamine serves as the precursor. The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][7]
Caption: Workflow for the Bischler-Napieralski Synthesis.
Experimental Protocol: Bischler-Napieralski Synthesis
-
Reaction Setup: A solution of N-acetylhomoveratrylamine in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution at a moderately elevated temperature (e.g., 40°C).
-
Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular cyclization.
-
Isolation of Intermediate: Upon cooling, the intermediate dichlorophosphate salt of the product crystallizes and is collected by filtration.
-
Formation of the Free Base: The intermediate salt is dissolved in water and treated with a reducing agent like sodium borohydride (NaBH₄) to yield the free base, this compound.
-
Purification: The final product can be purified by extraction and subsequent crystallization or chromatography.
Pictet-Spengler Reaction
An alternative route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10][11]
Caption: Generalized Pictet-Spengler Reaction Pathway.
Experimental Protocol: Pictet-Spengler Reaction (General)
-
Iminium Ion Formation: The β-arylethylamine (homoveratrylamine) is reacted with an aldehyde (acetaldehyde) in the presence of an acid catalyst to form an intermediate iminium ion.
-
Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction.
-
Rearomatization: A proton is lost to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.
-
Oxidation (if required): To obtain the 3,4-dihydroisoquinoline from the tetrahydroisoquinoline, a subsequent oxidation step would be necessary.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydroisoquinoline and dihydroisoquinoline derivatives exhibits a wide range of biological activities.[12] Research on closely related analogs suggests potential interactions with key cellular signaling cascades.
For instance, a structurally similar compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to exhibit anti-colorectal cancer properties by blocking the IL-6/JAK2/STAT3 signaling pathway.[13] This pathway is crucial in inflammation and cancer progression. It is plausible that this compound could exhibit analogous or related modulatory effects on inflammatory and oncogenic signaling.
Additionally, the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold has been utilized in the development of selective sigma-2 receptor ligands, which are implicated in the regulation of intracellular calcium and have potential applications in treating neuropathic pain.[2]
Caption: Postulated Inhibitory Action on the IL-6/JAK2/STAT3 Pathway.
This guide provides a foundational understanding of the chemical properties and synthesis of this compound. The exploration of its biological activities, while based on related structures, opens avenues for further investigation into its therapeutic potential. The detailed protocols and compiled data serve as a valuable resource for researchers in the field.
References
- 1. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the compound's key physical characteristics, provides standardized experimental protocols for their determination, and explores potential biological activities based on related structures. The information is presented to support further research and application of this molecule in various scientific domains.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 4721-98-6
-
Molecular Formula: C₁₂H₁₅NO₂
-
Canonical SMILES: CC1=NCCC2=CC(=C(C=C12)OC)OC
Physicochemical Properties
The physical properties of this compound are crucial for its handling, formulation, and potential as a bioactive agent. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 205.25 g/mol | PubChem CID 22652 |
| Melting Point | 103-106 °C | ChemSynthesis |
| Boiling Point | 343.93 °C (rough estimate) | ChemicalBook |
| Density | 1.0958 g/cm³ (rough estimate) | ChemicalBook |
| logP (XLogP3) | 1.6 | PubChem CID 22652 |
| pKa | 6.39 ± 0.20 (Predicted) | ChemicalBook |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available, though some studies report anomalous line broadening for related dihydroisoquinolines in certain solvents.[1] |
| ¹³C NMR | Instrument: Varian CFT-20. Spectra available. |
| Mass Spectrometry | GC-MS and LC-MS data available, showing characteristic fragmentation patterns.[2] |
| Infrared (IR) | Vapor phase IR spectra are available. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
A sample of the compound is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.
-
The temperature at which the liquid and vapor are in equilibrium (i.e., the temperature remains constant during distillation) is recorded as the boiling point.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The mixture is agitated until equilibrium is reached.
-
The concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the compound.
Methodology:
-
A solution of the compound of known concentration is prepared.
-
A standardized titrant (acid or base) is added incrementally to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[3][4][5]
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between an organic and an aqueous phase.
Methodology:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.[6][7][8][9]
-
The two phases are separated, and the concentration of the compound in each phase is determined.
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7][8][9]
Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[1]
-
Mass Spectrometry: The compound is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS with ESI or EI ionization). The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.
-
IR Spectroscopy: A small amount of the sample is analyzed using an FTIR spectrometer, often with an ATR accessory, to obtain the infrared absorption spectrum.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A study on the closely related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), revealed its ability to modulate smooth muscle contractility.[2] This effect is likely mediated through interactions with several key signaling components.
The proposed mechanism suggests that DIQ may influence intracellular calcium levels, a critical factor in muscle contraction. This could involve the modulation of L-type voltage-gated Ca²⁺ channels, as well as interactions with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.
Caption: Proposed signaling pathway for the modulation of smooth muscle contraction.
Synthesis
The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide.
Caption: Workflow for the Bischler-Napieralski synthesis.
Conclusion
This technical guide consolidates the key physical properties of this compound, providing a valuable resource for researchers in the fields of chemistry and pharmacology. The detailed experimental protocols offer a standardized approach for the characterization of this and similar compounds. Furthermore, the exploration of potential biological activities based on related structures highlights promising avenues for future investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and alkaloid synthesis. This document details the spectroscopic analysis, synthetic route, and experimental protocols essential for its identification and characterization.
Chemical Structure and Properties
This compound is a substituted dihydroisoquinoline with the following key identifiers:
-
IUPAC Name: this compound[1]
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected signals in the ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are influenced by the solvent, with chloroform-d (CDCl₃) being a common choice.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.7 - 6.9 | s | 2H | H-5, H-8 (Aromatic) |
| ~ 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |
| ~ 3.5 - 3.7 | t | 2H | H-3 (CH₂) |
| ~ 2.6 - 2.8 | t | 2H | H-4 (CH₂) |
| ~ 2.3 - 2.5 | s | 3H | C-1 -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | C-1 (C=N) |
| ~ 147 - 150 | C-6, C-7 (Ar-O) |
| ~ 125 - 130 | C-4a, C-8a (Ar) |
| ~ 110 - 112 | C-5, C-8 (Ar-H) |
| ~ 55 - 56 | 2 x -OCH₃ |
| ~ 45 - 50 | C-3 (CH₂) |
| ~ 25 - 30 | C-4 (CH₂) |
| ~ 20 - 25 | C-1 -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern is characterized by the loss of specific groups.[1]
Table 3: Key Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 205 | Molecular ion [M]⁺ |
| 204 | [M-H]⁺, often observed due to stabilization |
| 190 | [M-CH₃]⁺, loss of the methyl group at C-1 |
The fragmentation often involves the stable aromatic isoquinoline core.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic and aromatic) |
| ~ 1640 - 1620 | Medium | C=N stretching of the imine group |
| ~ 1600, 1510 | Medium | C=C stretching of the aromatic ring |
| ~ 1260, 1030 | Strong | C-O stretching of the methoxy groups (aryl ether) |
Synthesis via Bischler-Napieralski Reaction
A primary and efficient method for the synthesis of this compound is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-phenylethylamide.[5][6]
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Bischler-Napieralski synthesis of the target compound.
Experimental Protocol
Step 1: Preparation of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
-
To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in an anhydrous non-polar solvent such as toluene or acetonitrile.
-
Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[5][6]
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Structure Elucidation Workflow
The logical workflow for the structure elucidation of an unknown sample suspected to be this compound is outlined below.
Caption: Logical workflow for structure elucidation.
Conclusion
The structure of this compound can be unequivocally determined through a synergistic application of modern spectroscopic techniques. The characteristic signals in its ¹H and ¹³C NMR spectra, combined with the molecular weight and fragmentation patterns from mass spectrometry and the identification of key functional groups by IR spectroscopy, provide a complete and unambiguous structural assignment. The Bischler-Napieralski reaction offers a reliable and efficient synthetic route for its preparation, further confirming its structure through chemical synthesis. This guide provides the necessary data and protocols for researchers and professionals engaged in the synthesis, characterization, and application of this important isoquinoline derivative.
References
- 1. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
The Enigmatic World of 1-Methyl-Dihydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-dihydroisoquinoline alkaloids represent a fascinating and pharmacologically significant subgroup of the vast isoquinoline alkaloid family. These nitrogen-containing heterocyclic compounds, biosynthetically derived from aromatic amino acids, are found in a variety of plant species and have garnered considerable interest for their diverse biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these alkaloids, detailing their presence in the plant kingdom and summarizing available quantitative data. Furthermore, it delves into their key biological effects, with a particular focus on their interaction with monoamine oxidase and the dopamine signaling pathway. Detailed experimental protocols for their extraction, isolation, and key bioassays are provided to facilitate further research and drug discovery efforts in this promising area.
Natural Occurrence of 1-Methyl-Dihydroisoquinoline and Related Alkaloids
While specific quantitative data for 1-methyl-3,4-dihydroisoquinoline across a wide range of plant species is limited in publicly available literature, data for structurally related and co-occurring isoquinoline alkaloids in key plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae provide valuable context for their natural distribution. The following tables summarize the reported concentrations of various isoquinoline alkaloids in selected plant species.
Table 1: Quantitative Data of Isoquinoline Alkaloids in Papaveraceae Species
| Plant Species | Plant Part | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Papaver rhoeas | Aerial Parts | Protopine | Present (not quantified) | [1] |
| Allocryptopine | Not detected | [1] | ||
| Sanguinarine | Present (not quantified) | [1] | ||
| Berberine | Not detected | [1] | ||
| Eschscholzia californica | Aerial Parts | Protopine | 0.514 ± 0.038 mg/kg | [2] |
| Allocryptopine | 0.0120 ± 0.0023 mg/kg | [2] | ||
| Sanguinarine | 0.0191 ± 0.0050 mg/kg | [2] | ||
| Chelerythrine | 0.068 ± 0.011 mg/kg | [2] | ||
| Californidine | 12.5 ± 1.8 mg/kg | [2] | ||
| Eschscholtzine | 8.700 ± 0.51 mg/kg | [2] | ||
| Argemone mexicana | Whole Plant | Protopine | 0.084% (of ethanol extract) | [3] |
| Berberine | 0.041% (of ethanol extract) | [3] | ||
| Allocryptopine | Present | [3] | ||
| Sanguinarine | Present | [3] | ||
| Chelerythrine | Present | [3] |
Table 2: Quantitative Data of Isoquinoline Alkaloids in Other Plant Families and Food Products
| Source | Compound | Concentration | Reference |
| Corydalis cava | Tubers | Bulbocapnine, Coptisine, Protopine, etc. | Present (major alkaloids) |
| Cocoa/Chocolate | Salsolinol (a 1-methyl-tetrahydroisoquinoline) | up to 25 µg/g | [4] |
| Banana | Salsolinol | Major dopamine metabolite | [] |
| Various Foods (cheese, etc.) | Salsolinol | Nanomolar to micromolar amounts per gram | [6] |
Biosynthesis and Biological Activities
1-Methyl-dihydroisoquinoline alkaloids are biosynthesized in plants from the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline scaffold. A key step involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or a-keto acid.
The primary biological activity of interest for this class of compounds is their ability to inhibit monoamine oxidase (MAO) enzymes. MAOs, particularly MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Table 3: MAO Inhibition by Isoquinoline Alkaloids and Related Compounds
| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Harmine (β-carboline alkaloid) | MAO-A | ~0.7 | Competitive | [6] |
| Moclobemide (synthetic) | MAO-A | ~2.5 | Reversible | [7] |
| Selegiline (synthetic) | MAO-B | ~0.01 | Irreversible | [8] |
| Various quinazolinone derivatives | MAO-A | 0.058 - 6.061 | Reversible | [7] |
| Various chalcone derivatives | MAO-B | 0.067 - 8.19 | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of 1-methyl-dihydroisoquinoline alkaloids are primarily mediated through their interaction with key enzymes in neurotransmitter metabolic pathways. Below are diagrams illustrating the dopamine metabolism pathway and the mechanism of MAO inhibition.
Experimental Protocols
Extraction and Isolation of 1-Methyl-Dihydroisoquinoline Alkaloids
This protocol outlines a general procedure for the extraction and preliminary purification of isoquinoline alkaloids from plant material, which can be adapted for the specific target compounds.
a. Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.[10]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
b. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl) to a final volume of 100 mL.
-
Defatting: Extract the acidic solution three times with an equal volume of diethyl ether or hexane to remove non-polar compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. The alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation
-
Sample Preparation: Dissolve the crude alkaloid fraction in the mobile phase to a concentration of 10-50 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example): [3][11]
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-DAD or LC-MS.
-
Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as MS, 1H-NMR, and 13C-NMR.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantitative analysis of 1-methyl-dihydroisoquinoline alkaloids in plant extracts.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the purified 1-methyl-dihydroisoquinoline alkaloid standard in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare the plant extract as described in the extraction protocol and dilute it with methanol to fall within the calibration range.
-
-
Chromatographic and Mass Spectrometric Conditions (Example): [12][13]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the target alkaloid, and the product ions will be determined by infusing the standard compound into the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of the 1-methyl-dihydroisoquinoline alkaloid in the plant extract by interpolating its peak area on the calibration curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of the isolated alkaloids against MAO-A and MAO-B using kynuramine as a substrate.[12]
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
Clorgyline (selective MAO-A inhibitor, positive control).
-
Selegiline (selective MAO-B inhibitor, positive control).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Prepare working solutions of the enzymes, substrate, and inhibitors in the phosphate buffer. The final DMSO concentration in the assay should be less than 1%.
-
In the wells of the 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound at various concentrations or the positive control inhibitor. For control wells (100% activity), add 25 µL of buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N HCl.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
1-Methyl-dihydroisoquinoline alkaloids and their related compounds represent a promising area for natural product research and drug development. Their presence in various medicinal plants and their potent biological activities, particularly as MAO inhibitors, highlight their therapeutic potential. This technical guide has provided a comprehensive overview of their natural occurrence, a summary of available quantitative data for related compounds, detailed experimental protocols for their study, and visualizations of their key mechanisms of action. It is hoped that this guide will serve as a valuable resource for researchers and scientists working to unlock the full potential of these fascinating natural products. Further research is warranted to fully elucidate the quantitative distribution of 1-methyl-dihydroisoquinoline alkaloids in the plant kingdom and to explore their full spectrum of pharmacological activities.
References
- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloids and flavonoids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Properties of 2,5-Dimethoxy-4-chloroamphetamine (CAS Number: 4721-98-6)
Disclaimer: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent psychedelic substance and is classified as a controlled or illegal substance in many jurisdictions, including being a Schedule I substance in the United States. The information provided herein is intended strictly for an audience of researchers, scientists, and drug development professionals for academic and research purposes only. This document does not endorse or encourage the illicit use or synthesis of this compound.
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC), identified by CAS number 4721-98-6, is a psychedelic phenethylamine of the DOx chemical class. First synthesized and described in scientific literature in 1973 by Ronald Coutts and Jerry Malicky, it is recognized for its potent agonist activity at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its profound hallucinogenic effects.[1][2] Its structural analogues include other potent psychedelics such as DOB (4-bromo), DOI (4-iodo), and DOM (4-methyl).[1] Due to its high potential for abuse and lack of accepted medical use, DOC is regulated under national and international drug control laws.[1] This guide provides a technical overview of its chemical properties, pharmacology, and key experimental methodologies relevant to its study.
Chemical and Physical Properties
The fundamental chemical and physical properties of DOC are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |
| CAS Number | 4721-98-6 | |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molar Mass | 229.70 g·mol⁻¹ | [1] |
| Appearance | Encountered in powdered, liquid, and blotter paper forms. | [3] |
| Duration of Action | 12–24 hours (Oral) | [1][3] |
| Typical Dose Range | 1.5–3.0 mg (Oral) | [1][3] |
Pharmacology and Mechanism of Action
Pharmacodynamics
The primary pharmacological action of DOC is its function as a potent partial agonist at serotonin 5-HT₂ receptors, with particularly high affinity for the 5-HT₂A subtype.[3] The psychedelic effects are mediated through its interaction with the 5-HT₂A receptor.[1] Unlike some amphetamine derivatives, DOC is reported to be inactive as a monoamine releasing agent or reuptake inhibitor.[1]
The table below presents the receptor binding affinities (Ki) of DOC for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Radioligand Used | Tissue/Cell Line |
| 5-HT₂A | 1.2 | [³H]ketanserin | Rat Frontal Cortex |
| 5-HT₂B | 11 | Various | Stably Transformed AV12 Cells |
| 5-HT₂C | 5 | Various | Stably Transformed AV12 Cells |
| 5-HT₁A | >10,000 | Various | CHO Cells |
Data compiled from the World Health Organization (WHO) Critical Review Report on DOC. The report cites various primary sources for these values.[3]
Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like DOC initiates a G-protein-coupled signaling cascade. The receptor is coupled to the Gq alpha subunit (Gαq). Upon activation, Gαq stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and modulation of neuronal activity. This pathway is central to the psychoplastogenic and hallucinogenic effects of 5-HT₂A agonists.
Pharmacokinetics
The table below shows pharmacokinetic parameters for DOB in rats after a 20 mg/kg dose, which may serve as a proxy for understanding DOC's behavior in vivo.
| Compound | Route | Cmax | Tmax |
| DOB | Oral | 320 ng/mL | 1 hour |
| DOB | Subcutaneous | 1143 ng/mL | 1 hour |
Data from a study on the distribution profile of DOB in rats. Note that these values are for a related compound and may not directly reflect the pharmacokinetics of DOC.[1]
Metabolism studies in rats have shown that DOC is metabolized via O-demethylation at either the 2- or 5-position of the phenyl ring, with subsequent conjugation through glucuronidation or sulfation.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of DOC are not widely published due to its status as a controlled substance. The following sections describe representative methodologies that are standard in the field for analogous compounds.
Representative Chemical Synthesis
The first synthesis of DOC was reported by Coutts and Malicky in 1973. While the full detailed protocol from the original publication is not readily accessible, the synthesis of 4-substituted 2,5-dimethoxyphenyl-2-aminopropanes generally follows a multi-step pathway starting from a substituted benzaldehyde. A common route involves:
-
Henry Reaction: Reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitropropene intermediate.
-
Reduction: Reduction of the nitropropene to yield 2,5-dimethoxyamphetamine (DMA).
-
Protection and Nitration: Acetylation of the amine group, followed by nitration at the 4-position of the aromatic ring.
-
Diazotization and Halogenation (Sandmeyer Reaction): Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 4-position.
-
Deprotection: Removal of the acetyl protecting group to yield the final product, 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC).
This represents a generalized synthetic scheme; specific reagents and conditions would require optimization.
Representative Protocol: 5-HT₂A Receptor Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of a test compound like DOC at the 5-HT₂A receptor using a competitive radioligand binding assay with [³H]ketanserin.
-
Membrane Preparation: Homogenize rat frontal cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³H]ketanserin (e.g., 1-2 nM final concentration) + assay buffer.
-
Non-specific Binding: Membranes + [³H]ketanserin + a high concentration of an unlabeled competitor (e.g., 10 µM mianserin or unlabeled ketanserin).
-
Displacement Curve: Membranes + [³H]ketanserin + varying concentrations of the test compound (DOC).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Representative Protocol: Quantification in Urine by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of amphetamine-type substances like DOC from urine samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike 0.5 mL of urine with an appropriate deuterated internal standard.
-
Acidify the sample by adding 1 mL of 2% formic acid and vortex.
-
Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 2% formic acid and 1 mL of methanol to remove interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte using 1 mL of a freshly prepared basic organic solvent mixture (e.g., ethyl acetate:methanol:ammonium hydroxide 50:50:20).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase.[4]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18). Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte (DOC) and the internal standard to ensure identity and accuracy.
-
-
Quantification: Generate a calibration curve by preparing standards of known concentrations in drug-free urine and subjecting them to the same extraction and analysis procedure. Quantify the concentration of DOC in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting psychedelic substance whose primary mechanism of action is agonism at the 5-HT₂A receptor. While its controlled status has limited extensive formal research, particularly in pharmacokinetics, the available data consistently point to its high affinity for serotonergic targets responsible for its hallucinogenic effects. The methodologies described provide a framework for the chemical and biological investigation of DOC and related compounds, which is essential for forensic toxicology, academic research, and a deeper understanding of the neurobiology of psychedelics. Further research is warranted to fully characterize its pharmacokinetic profile and the downstream consequences of its potent interaction with the 5-HT₂A signaling cascade.
References
- 1. Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
An In-depth Technical Guide on the Solubility of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the available solubility information and outlines a general experimental framework for its determination.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below:
| Property | Value | Source |
| CAS Number | 4721-98-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |
| Melting Point | 103-106 °C | --INVALID-LINK-- |
Solubility Data
A comprehensive search of scientific literature, chemical databases, and patent records did not yield quantitative solubility data for this compound in specific organic solvents.
However, qualitative solubility information is available for a structurally related compound, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 5784-74-7) . This compound is reported to be slightly soluble in chloroform and ethanol[1]. Given the structural similarity, it can be inferred that this compound may exhibit comparable limited solubility in polar protic and chlorinated solvents.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
A thorough literature search did not reveal any specific quantitative solubility data for this compound.
Experimental Protocols for Solubility Determination
In the absence of published data, the solubility of this compound can be determined experimentally. Below are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Method 1: Gravimetric Method
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Dissolved Solute:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Once the solvent has evaporated, cool the container in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in g/L by dividing the mass of the solute by the volume of the solvent used.
-
Method 2: UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV/Vis region and is particularly useful for determining the solubility of compounds with low solubility.
Materials and Equipment:
-
This compound
-
Selected organic solvents (UV grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After reaching equilibrium, filter the supernatant through a 0.45 µm syringe filter.
-
Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
References
Spectroscopic and Synthetic Insights into 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline alkaloids. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and illustrates the synthetic pathway and analytical workflow.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its close structural analog, 6,7-dimethoxy-3,4-dihydroisoquinoline, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not explicitly found in the searched literature. Anomalous spectra with line broadening have been reported for similar dihydroisoquinolines, sometimes obscuring signals.[1] |
| 6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | 8.24 (t, J = 2.4 Hz, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, J = 8.0, 5.6, 2.4 Hz, 2H), 2.68 (dd, J = 7.6, 6.4 Hz, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not explicitly found in the searched literature. A Varian CFT-20 instrument was noted for acquiring a spectrum.[3] |
| 6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | 159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8[2] |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Technique | Key m/z Values |
| This compound | GC-MS | 205, 204, 190, 146, 127[3] |
| LC-ESI-QTOF | Precursor Adduct: 206.11761, Fragments: 191.09357, 190.08752, 162.0912, 145.08875[3] |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Vapor Phase | Data available but specific peak values not detailed in the initial search.[3] |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (related compound) | ATR-IR | A spectrum is available which can be used for comparative analysis.[4] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for isoquinoline alkaloids, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
Data processing is similar to that for ¹H NMR.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation:
-
GC-MS: Use a gas chromatograph coupled to a mass spectrometer. The GC column should be appropriate for the analysis of alkaloids (e.g., a non-polar or medium-polarity column).
-
LC-MS: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. A C18 column is commonly used for separation.
-
-
Data Acquisition:
-
GC-MS: Inject a small volume (e.g., 1 µL) of the sample into the GC. The oven temperature program should be optimized to ensure good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
LC-MS: Inject a small volume (e.g., 5-10 µL) of the sample into the LC system. Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium formate) to achieve separation. The mass spectrometer can be operated in either positive or negative ion mode, and fragmentation data (MS/MS) can be obtained using collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mandatory Visualizations
Synthetic Pathway: Bischler-Napieralski Reaction
The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction.[5][6][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.
Caption: Bischler-Napieralski synthesis of the target compound.
Experimental Workflow: Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis and structure elucidation.[8][9]
Caption: General workflow for spectroscopic analysis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. rsc.org [rsc.org]
- 3. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
biological significance of dimethoxy-dihydroisoquinoline scaffold
An In-depth Technical Guide on the Biological Significance of the Dimethoxy-Dihydroisoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized form, 3,4-dihydroisoquinoline (DHIQ), are core structures found in a vast array of natural alkaloids and synthetic compounds.[1][2] These scaffolds are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4][5] The incorporation of dimethoxy groups, typically at the 6 and 7 positions of the isoquinoline ring, is a common feature that significantly influences the biological profile of these molecules.[2][6] This technical guide provides a comprehensive overview of the biological significance of the dimethoxy-dihydroisoquinoline scaffold, detailing its role in anticancer activity, multidrug resistance reversal, neuroprotection, and more, supported by quantitative data, experimental protocols, and pathway visualizations.
Anticancer and Antiproliferative Activity
The dimethoxy-dihydroisoquinoline scaffold is a key component in numerous compounds exhibiting potent anticancer and cytotoxic effects. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.
As Tubulin Polymerization Inhibitors
A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.[7] By interacting with the colchicine-binding site on β-tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of the scaffold have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. For instance, certain 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of lung, skin, and colon cancer cells.[8]
Data Presentation: Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Type | Value | Reference |
| Compound 3c | H460 (Lung Carcinoma) | IC50 | 4.9 ± 0.7 µM | [8] |
| Compound 3c | A-431 (Skin Carcinoma) | IC50 | 2.0 ± 0.9 µM | [8] |
| Compound 3c | HT-29 (Colon Adenocarcinoma) | IC50 | 4.4 ± 1.3 µM | [8] |
| Compound 21 | CEM (Leukemia) | IC50 | 4.10 µM | [7] |
| Compound 32 | CEM (Leukemia) | IC50 | 0.64 µM | [7] |
| GM-3-18 | Colon Cancer Cell Lines | IC50 (KRas Inhibition) | 0.9 - 10.7 µM | [9] |
| GM-3-121 | Anti-angiogenesis Assay | IC50 | 1.72 µM | [9] |
Experimental Protocols: Key Anticancer Assays
-
In Vitro Cytotoxicity (MTT Assay): [7]
-
Human cancer cell lines (e.g., CEM leukemia) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the synthesized dihydroisoquinoline derivatives for a specified period (e.g., 48-72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
-
-
Tubulin Polymerization Inhibitory Assay: [7]
-
Purified tubulin is incubated with the test compound (e.g., Compound 32) in a polymerization buffer at 37°C.
-
The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Known inhibitors (like colchicine) and stabilizers (like paclitaxel) are used as positive controls.
-
The concentration of the compound required to inhibit tubulin polymerization by 50% (IC50) is determined.
-
Mandatory Visualization: Mechanism of Tubulin Inhibition
Caption: Dihydroisoquinoline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6] The 6,7-dimethoxy-tetrahydroisoquinoline scaffold is a cornerstone of potent P-gp modulators, including elacridar and tariquidar.[6][10]
Derivatives of this scaffold have been synthesized and shown to be highly active and selective P-gp inhibitors.[6][10] They function by competing with anticancer drugs for binding to the P-gp efflux pump, thereby increasing the intracellular concentration of the chemotherapeutic agent in resistant cancer cells.[11]
Data Presentation: P-gp Modulation Activity
| Compound ID | Assay | Activity Type | Value | Reference |
| Compound 4 | Calcein-AM Efflux Inhibition | EC50 | 0.3 µM | [6] |
| Compound 10 | Calcein-AM Efflux Inhibition | EC50 | 0.33 µM | [6] |
| Compound 23a | MDR Reversal in K562/A02 cells | RF (Resistance Factor) | 18.7 | [11] |
Mandatory Visualization: P-gp Inhibition Workflow
Caption: DHIQ derivatives block the P-gp pump, restoring anticancer drug efficacy in resistant cells.
Neuroprotective and Neurological Activities
Isoquinoline alkaloids, including those with the dimethoxy-dihydroisoquinoline core, exhibit significant neuroprotective effects.[12] Their mechanisms of action are multifaceted, involving the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and modulation of intracellular calcium levels.[12][13]
Enzyme Inhibition for Neuroprotection
Certain 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been shown to inhibit enzymes like D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[14] The inhibition of these enzymes is a therapeutic strategy for neurodegenerative and psychiatric diseases. These compounds also possess potent free-radical scavenging properties, which contribute to their neuroprotective potential.[14]
Modulation of Neuronal Receptors
Dimethoxy-dihydroisoquinoline derivatives can modulate the function of key neuronal receptors. For example, one analog was found to potently affect calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, thereby controlling muscle contractility and neuronal activity.[15] Studies in MPTP-induced Parkinson's models have shown that related compounds can protect dopaminergic neurons by improving mitochondrial function.[16][17]
Data Presentation: Enzyme Inhibition and Radical Scavenging
| Compound Class | Target/Assay | Activity | Reference |
| Dihydroisoquinoline-3-carboxylic acids | DAAO, AChE, BuChE | Inhibitory Activity | [14] |
| Dihydroisoquinoline-3-carboxylic acids | DPPH, ABTS, O2-, NO radicals | Scavenging Activity | [14] |
Experimental Protocols: Key Neuroprotective Assays
-
DPPH Free-Radical Scavenging Assay: [14][18]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
The test compound (dihydroisoquinoline derivative) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow.
-
The decrease in absorbance is measured spectrophotometrically at ~517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control.
-
-
MPTP-induced Parkinson's Disease Model in Mice: [16][17]
-
Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonism, which selectively destroys dopaminergic neurons in the substantia nigra.
-
A treatment group receives the test compound (e.g., RD-1) before or after MPTP administration.
-
Behavioral tests, such as the rotarod and open-field tests, are conducted to assess motor function and locomotor ability.
-
Post-mortem, brain tissues are collected for analysis.
-
Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.
-
Biochemical assays (e.g., Western blot) are used to measure levels of proteins related to mitochondrial function and neuronal health.
-
Antimicrobial and Other Biological Activities
Antimicrobial Effects
The dimethoxy-dihydroisoquinoline scaffold is present in compounds with notable antibacterial and antifungal properties.[2] For example, a novel synthesized tetrahydroisoquinoline derivative showed activity against several pathogenic bacterial strains.[2] While broad-spectrum activity is variable, certain analogs show promise against specific pathogens, including drug-resistant strains like MRSA.[19]
Data Presentation: Antimicrobial Activity
| Compound Class/ID | Organism | Activity Type | Value | Reference |
| N-substituted THIQ analogs | Saccharomyces cerevisiae | MIC | 1 µg/mL | [2] |
| N-substituted THIQ analogs | Yarrowia lipolytica | MIC | 2.5 µg/mL | [2] |
| NSC 610493 | S. aureus / MRSA | MIC | 12.5 µg/mL | [19] |
Spasmolytic Activity
Structurally similar to papaverine, 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic (smooth muscle relaxant) properties.[18] These compounds have been shown to reduce the contractility of smooth muscle preparations, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[18]
Allosteric Modulation
Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been identified as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[20] By enhancing the effects of endogenous ligands at these receptors, these compounds represent a promising therapeutic strategy for diabetes.[20]
Synthesis Methodologies
The construction of the dimethoxy-dihydroisoquinoline core is primarily achieved through well-established cyclization reactions.
Experimental Protocols: Key Synthesis Reactions
-
Bischler-Napieralski Reaction: [2][14][18]
-
Amide Formation: A β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) is reacted with an acyl chloride or carboxylic acid to form an N-acyl-β-phenylethylamine intermediate.
-
Cyclization: The amide intermediate is treated with a dehydrating and cyclizing agent, most commonly phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), often under reflux in an inert solvent like acetonitrile or toluene.
-
Mechanism: The carbonyl oxygen of the amide is activated by the reagent, followed by an intramolecular electrophilic aromatic substitution where the electron-rich dimethoxy-substituted benzene ring attacks the electrophilic iminium-like carbon, leading to the formation of the 3,4-dihydroisoquinoline ring.
-
Work-up: The reaction is typically quenched with ice water and basified to yield the final product.
-
-
Pictet-Spengler Condensation: [2]
-
A β-phenylethylamine is condensed with an aldehyde or ketone under acidic conditions (e.g., HCl).
-
This reaction forms an initial Schiff base (iminium ion) intermediate.
-
An intramolecular electrophilic attack from the aromatic ring onto the iminium carbon results in cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline scaffold. This can be subsequently oxidized to the dihydroisoquinoline if desired.
-
Mandatory Visualization: General Synthesis Workflow
Caption: The Bischler-Napieralski reaction is a key method for synthesizing the DHIQ scaffold.
Conclusion
The dimethoxy-dihydroisoquinoline scaffold is a remarkably versatile and biologically significant structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, MDR reversal, neuroprotective, and antimicrobial effects. The presence of the dimethoxy groups on the aromatic ring is crucial for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with various biological targets. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents based on this privileged scaffold.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 5,7-Dimethoxy-3,4-dihydroisoquinoline For Research [benchchem.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. | Sigma-Aldrich [merckmillipore.com]
- 18. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a key intermediate in the synthesis of various isoquinoline alkaloids, many of which exhibit significant biological activities and are core structures in drug development.[1][2][3] The dihydroisoquinoline scaffold is present in numerous natural products and pharmacologically active compounds with applications including cardiovascular, analgesic, and antimicrobial agents.[1][2] This document provides detailed protocols and data for the synthesis of this important building block, primarily focusing on the robust and widely used Bischler-Napieralski reaction.
Synthesis Methodology: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines.[3][4][5] The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The synthesis of this compound via this method is a two-step process:
-
Amide Formation: Acylation of 3,4-dimethoxyphenethylamine with acetic anhydride to form the precursor, N-acetylhomoveratrylamine.
-
Cyclization: Intramolecular cyclodehydration of the N-acetylhomoveratrylamine using a condensing agent to yield the target dihydroisoquinoline.
This approach is highly effective for substrates with electron-rich aromatic rings, such as the dimethoxy-substituted benzene ring in this case.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and its precursor.
| Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |
| 1. Amide Formation | N-acetylhomoveratrylamine | 3,4-dimethoxyphenethylamine, Acetic Anhydride | Pyridine | Overnight | 90–95°C | 78–83% | 99–100 | [6] |
| 2. Cyclization | This compound | N-acetylhomoveratrylamine, Phosphorus Oxychloride | Toluene | 2 hours | Reflux | >75% | 103-106 | [6][7] |
| 2a. Dichlorophosphate Salt | This compound dichlorophosphate | N-acetylhomoveratrylamine, Phosphorus Oxychloride | Toluene | 2 hours | Reflux | - | 148–152 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetylhomoveratrylamine (Amide Precursor)
Materials:
-
β-(3,4-dimethoxyphenyl)ethylamine
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a suitable round-bottom flask, dissolve 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine.
-
With stirring, add 190 ml of acetic anhydride to the solution at a rate that maintains the reaction temperature between 90–95°C. This addition should take approximately 1.5 hours.
-
After the addition is complete, allow the solution to cool and stand at room temperature overnight.
-
Remove the volatile components (pyridine and excess acetic anhydride) by evaporation under reduced pressure using a rotary evaporator.
-
Crystallize the resulting residue from ethyl acetate to yield the pure N-acetylhomoveratrylamine.
-
The expected yield is between 286–306 g (78–83%) of a crystalline solid with a melting point of 99–100°C.[6]
Protocol 2: Bischler-Napieralski Cyclization to form this compound
Caution: This procedure should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride and generates hydrogen chloride fumes.[6]
Materials:
-
N-acetylhomoveratrylamine
-
Dry toluene
-
Phosphorus oxychloride (POCl₃)
-
Three-necked, round-bottom flask (2-liter)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
40% Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Distillation apparatus
Procedure:
-
Equip a 2-liter, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene in the flask.[6]
-
Warm the stirred mixture to 40°C.
-
Over a period of 1 hour, add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride from the dropping funnel.[6][8]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[6][8]
-
Cool the mixture in an ice bath for at least 4 hours to allow for the crystallization of the dichlorophosphate salt of the product.[8]
-
Collect the resulting crystals by filtration and dry them in a vacuum oven at 50°C overnight. This yields the intermediate, this compound dichlorophosphate (m.p. 148–152°C).[8]
-
Dissolve the dried dichlorophosphate salt in 150 ml of water.[8]
-
Carefully add 100 ml of 40% aqueous sodium hydroxide to the solution to neutralize the acid and liberate the free base. An oil will separate.[8]
-
Extract the aqueous layer with three 20 ml portions of chloroform.
-
Combine the separated oil and the chloroform extracts and dry over anhydrous sodium sulfate.
-
Remove the chloroform by distillation.
-
The resulting crude product can be further purified by vacuum distillation to yield this compound.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the Bischler-Napieralski synthesis.
References
- 1. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Methyl-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski synthesis is a powerful and widely utilized method in organic chemistry for the synthesis of 3,4-dihydroisoquinolines. This intramolecular cyclization of β-arylethylamides is of significant interest to the drug development community as the resulting dihydroisoquinoline core is a key structural motif in a vast number of biologically active alkaloids and synthetic pharmaceuticals.[1] The 1-methyl-3,4-dihydroisoquinoline scaffold, in particular, serves as a crucial building block for a variety of therapeutic agents, with derivatives exhibiting potential anticancer, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes, experimental protocols, and an overview of the relevance of these compounds in drug discovery.
Reaction Mechanism and Principles
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] The reaction proceeds by treating a β-arylethylamide, such as N-(2-phenylethyl)acetamide, with a condensing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions and often with heating.[1][2] The electron-rich aromatic ring of the phenylethyl group attacks the activated amide, leading to cyclization and the formation of the dihydroisoquinoline ring system.
There are two generally accepted mechanisms for this reaction. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. The prevailing mechanism is often dependent on the specific reaction conditions employed.
Applications in Drug Development
The 1-methyl-dihydroisoquinoline core and its derivatives, particularly the reduced 1,2,3,4-tetrahydroisoquinolines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.
Anticancer Activity: Certain derivatives of 1-phenyl-3,4-dihydroisoquinoline have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3] Additionally, some tetrahydroisoquinoline derivatives have been shown to target the NF-κB signaling pathway, which is often dysregulated in cancer, leading to decreased proliferation and survival of cancer cells.[4]
Anti-inflammatory Effects: The NF-κB signaling pathway is a key regulator of inflammation.[5] By inhibiting this pathway, certain isoquinoline derivatives can reduce the expression of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases.[6] Furthermore, some 1-pyridyldihydroisoquinoline derivatives have been developed as potent phosphodiesterase 4 (PDE4) inhibitors.[7][8] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.[9][10]
Quantitative Data Summary
The yield of the Bischler-Napieralski synthesis is influenced by factors such as the substrate, condensing agent, solvent, and reaction temperature. The following tables provide a summary of representative quantitative data for the synthesis of 1-methyl-dihydroisoquinoline and related derivatives.
Table 1: Synthesis of N-(2-Phenylethyl)acetamide
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Benzyl cyanide | 35% Hydrochloric acid | - | 20-40 min (dissolution), 20-30 min (reaction) | 40°C | 82-86% | [11] |
| 1-(2-pyridinyl)-2-phenylethylamine | N-CBZ-glycine, Dicyclohexylcarbodiimide | Chloroform | 64 hours | Ambient | - | [12] |
Table 2: Bischler-Napieralski Synthesis of 1-Methyl-Dihydroisoquinoline Derivatives
| Starting Amide | Condensing Agent | Solvent | Reaction Time | Temperature | Product | Yield | Reference |
| N-acetylhomoveratrylamine | POCl₃ | Toluene | 2 hours | Reflux | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | 79.0-79.5 g (from 0.572 mole) | [13] |
| β-arylethylamide | POCl₃ | Dichloromethane | 4 hours | Reflux | 3,4-dihydroisoquinoline derivative | - | [13] |
| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1,2-dichloroethane | 1 hour | Reflux | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80% | [14] |
| N-phenylethylamides | Tf₂O | DCE | - | - | 3,4-dihydroisoquinolines | up to 87% | [15] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Phenylethyl)acetamide (Starting Material)
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Benzyl cyanide (1.71 moles)
-
35% Hydrochloric acid (800 mL)
-
10% Sodium carbonate solution (optional, for purification)
-
3-L three-necked round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Equip a 3-L three-necked round-bottomed flask with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Add 200 g (1.71 moles) of benzyl cyanide and 800 mL of 35% hydrochloric acid to the flask.
-
Heat the mixture in a water bath to approximately 40°C and stir vigorously.
-
Continue stirring for 20-40 minutes until the benzyl cyanide has completely dissolved. The reaction temperature may rise about 10°C above the bath temperature.
-
Maintain the homogeneous solution at this temperature for an additional 20-30 minutes.
-
Replace the warm water bath with a tap water bath (15-20°C).
-
Replace the thermometer with a dropping funnel and add 800 mL of cold distilled water with stirring. Crystals of phenylacetamide will begin to form.
-
After the addition is complete, cool the mixture in an ice bath for 30 minutes.
-
Collect the crude phenylacetamide by suction filtration and wash the crystals with two 100-mL portions of water.
-
Dry the product at 50-80°C. The expected yield of crude phenylacetamide is 190-200 g (82-86%).
-
For further purification, the crude product can be stirred with a 10% sodium carbonate solution to remove any traces of phenylacetic acid.
Protocol 2: Bischler-Napieralski Synthesis of this compound
This protocol is a representative example for the synthesis of a 1-methyl-dihydroisoquinoline derivative.[13]
Materials:
-
N-acetylhomoveratrylamine (0.572 mole)
-
Toluene (600 mL)
-
Phosphorus oxychloride (POCl₃, 52.5 mL, 0.572 mole)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve N-acetylhomoveratrylamine (0.572 mole) in 600 mL of toluene.
-
Warm the mixture to 40°C.
-
Over a period of 1 hour, add 86.4 g (52.5 mL, 0.572 mole) of phosphorus oxychloride.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture in an ice bath for 4 hours to allow for crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the crystals overnight at 50°C in a vacuum oven to yield 79.0–79.5 g of this compound dichlorophosphate.[13]
-
Dissolve the product in water for subsequent use or purification.
Visualizations
Signaling Pathways
Caption: Anticancer mechanism of 1-phenyl-3,4-dihydroisoquinoline derivatives.
Caption: Anti-inflammatory mechanism via PDE4 inhibition.
Experimental Workflow
Caption: Typical workflow for Bischler-Napieralski synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 8. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
The Pomeranz-Fritsch-Bobbitt Synthesis: A Versatile Route to Tetrahydroisoquinolines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its prevalence in numerous alkaloids with significant biological activities has made the development of efficient synthetic routes to this heterocyclic system a key focus in medicinal chemistry and drug development. The Pomeranz-Fritsch-Bobbitt synthesis offers a robust and versatile method for the construction of the tetrahydroisoquinoline core, allowing for the introduction of diverse substituents and chiral centers.
This document provides detailed application notes and experimental protocols for the Pomeranz-Fritsch-Bobbitt synthesis of tetrahydroisoquinolines, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The classical Pomeranz-Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. A significant modification by Bobbitt introduced a preliminary reduction step of the intermediate imine, leading to the formation of the corresponding N-benzylaminoacetal. Subsequent acid-catalyzed cyclization of this intermediate furnishes the desired 1,2,3,4-tetrahydroisoquinoline ring system. This modification broadened the scope of the reaction and provided a direct entry to the saturated heterocyclic core, which is often the more biologically relevant scaffold.[1]
The Pomeranz-Fritsch-Bobbitt synthesis is a powerful tool for the preparation of a variety of substituted tetrahydroisoquinolines. The reaction is particularly sensitive to the electronic nature of the substituents on the aromatic ring of the benzaldehyde precursor, with electron-donating groups generally facilitating the cyclization and leading to higher yields.
Applications in Drug Development
The tetrahydroisoquinoline moiety is a cornerstone in the design of novel therapeutic agents across various disease areas. Its rigid framework and the ability to project substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets such as G-protein coupled receptors, enzymes, and ion channels.
Notable examples of drugs and biologically active molecules containing the tetrahydroisoquinoline core include:
-
Salsolidine: A simple tetrahydroisoquinoline alkaloid with potential applications in the treatment of alcoholism.
-
Laudanosine: A benzylisoquinoline alkaloid that acts as a muscle relaxant.
-
Numerous kinase and phosphodiesterase inhibitors: The tetrahydroisoquinoline scaffold has been extensively utilized in the development of potent and selective inhibitors for these important enzyme families.
The Pomeranz-Fritsch-Bobbitt synthesis provides a practical and adaptable platform for the synthesis of libraries of tetrahydroisoquinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation: Substrate Scope and Yields
The success of the Pomeranz-Fritsch-Bobbitt synthesis is highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. The following tables summarize the yields for the synthesis of various substituted tetrahydroisoquinolines, providing a guide for substrate selection and reaction optimization.
Table 1: Synthesis of N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines via Double Reductive Alkylation and Pomeranz-Fritsch-Bobbitt Cyclization [2][3]
| Entry | R¹ | R² | Yield (%) of Aminoacetal |
| 1 | H | H | 99 |
| 2 | 4-OMe | H | 69 |
| 3 | 4-Cl | H | 88 |
| 4 | 4-OH | H | 90 |
| 5 | 3-Br | H | 54 |
| 6 | 3-OMe | H | 79 |
| 7 | 3-OMe | 4-Cl | 90 |
| 8 | 4-OH | 4-Me | 94 |
| 9 | 4-OH | 4-OMe | 90 |
| 10 | 4-OH | 4-Cl | 66 |
| 11 | 3,4-(OMe)₂ | 4-OMe | 91 |
| 12 | 3,4,5-(OMe)₃ | 4-OMe | 98 |
| 13 | 2-OMe | 4-Cl | 96 |
| 14 | H | 3-OMe | 73 |
| 15 | H | 3,4,5-(OMe)₃ | 85 |
Conditions: (a) NaBH(OAc)₃, CHCl₃, rt; (b) 6 M HCl or 70% HClO₄ (see original literature for specific catalyst for each entry), rt.[2]
Table 2: Influence of Acid Catalyst on the Cyclization of a Non-activated Substrate [2]
| Entry | Acid Catalyst | pKa | Conversion (%) |
| 1 | H₂SO₄ | -3.0 | SM |
| 2 | HCl | -7.0 | P |
| 3 | HBr | -9.0 | P |
| 4 | HI | -10.0 | P |
| 5 | HClO₄ | -10.0 | Q |
| 6 | HBF₄ | -0.4 | SM |
| 7 | CF₃SO₃H | -14.0 | Degraded |
| 8 | p-TsOH | -2.8 | SM |
| 9 | CH₃SO₃H | -1.9 | SM |
SM = Starting Material, P = Product, Q = Quantitative. The reaction was monitored by LC-MS.[2]
Experimental Protocols
The following are detailed methodologies for key experiments in the Pomeranz-Fritsch-Bobbitt synthesis.
Protocol 1: General Procedure for the Synthesis of N-Benzylaminoacetaldehyde Diethyl Acetal
This protocol describes the formation of the key N-benzylaminoacetal intermediate via reductive amination.
Materials:
-
Substituted Benzaldehyde (1.0 equiv)
-
Aminoacetaldehyde diethyl acetal (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 equiv) in dichloromethane or 1,2-dichloroethane, add aminoacetaldehyde diethyl acetal (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzylaminoacetal can be purified by flash column chromatography on silica gel if necessary, but is often used in the next step without further purification.
Protocol 2: General Procedure for the Acid-Catalyzed Cyclization to Tetrahydroisoquinolines
This protocol outlines the cyclization of the N-benzylaminoacetal to the tetrahydroisoquinoline product. The choice of acid and reaction conditions is crucial and may require optimization depending on the substrate.
Materials:
-
N-Benzylaminoacetal (1.0 equiv)
-
Acid catalyst (e.g., 6 M Hydrochloric acid, 70% Perchloric acid, or Trifluoroacetic acid)
-
Sodium hydroxide solution or saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-benzylaminoacetal (1.0 equiv) in the chosen acid catalyst. The concentration of the substrate is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture at room temperature or with heating, as required by the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the addition of a sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tetrahydroisoquinoline by flash column chromatography on silica gel to afford the pure product.
Protocol 3: Synthesis of (S)-Salsolidine via Bobbitt Modification
This protocol provides a specific example for the synthesis of a chiral tetrahydroisoquinoline alkaloid.
Materials:
-
(S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Methanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the (S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine (1.0 equiv) in methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (S)-salsolidine.
Mandatory Visualization
The following diagrams illustrate the generalized reaction mechanism of the Pomeranz-Fritsch-Bobbitt synthesis and a typical experimental workflow.
Caption: Generalized reaction mechanism of the Pomeranz-Fritsch-Bobbitt synthesis.
Caption: A typical experimental workflow for the Pomeranz-Fritsch-Bobbitt synthesis.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 3. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its rigid framework and amenable substitution patterns make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of various biologically active compounds, including those with anticancer, antimicrobial, and multidrug resistance-modulating properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Melting Point | 103-106 °C |
| CAS Number | 4721-98-6 |
Applications as a Chemical Intermediate
This compound is a key precursor for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The dihydroisoquinoline moiety can be readily reduced to the corresponding tetrahydroisoquinoline, which is a privileged scaffold in medicinal chemistry.[1][2] Furthermore, the C1 position can be functionalized to introduce a variety of substituents, leading to diverse pharmacological activities.
Key Synthetic Transformations:
-
Reduction to Tetrahydroisoquinolines (e.g., Salsolidine): The imine functionality of the dihydroisoquinoline ring is readily reduced to the corresponding amine, yielding the tetrahydroisoquinoline core. This is a fundamental step in the synthesis of many biologically active compounds.
-
Cycloaddition Reactions: The dihydroisoquinoline ring system can participate in cycloaddition reactions to construct more complex polycyclic scaffolds.
-
Synthesis of Fused Heterocycles: It serves as a starting material for the synthesis of fused heterocyclic systems, such as isoquinolino[2,1-g][3][4]naphthyridines.
Experimental Protocols
Protocol 1: Reduction to (±)-Salsolidine (6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline)
This protocol describes the reduction of this compound hydrochloride to the corresponding tetrahydroisoquinoline, salsolidine.
Materials:
-
This compound hydrochloride
-
Methanol
-
5% Palladium on Carbon (Pd/C)
-
Nitrogen gas
-
Pressure bottle
Procedure:
-
Combine 58.4 g (0.24 mol) of this compound hydrochloride and 1 liter of methanol in a pressure bottle.
-
Add 5 g of 5% Pd/C to the mixture.
-
Seal the pressure bottle and purge with nitrogen gas.
-
Pressurize the bottle with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the bottle with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (±)-salsolidine.
Expected Yield: High
Notes: This is a standard catalytic hydrogenation protocol. The reaction conditions (pressure, temperature, and catalyst loading) may be optimized for smaller or larger-scale syntheses.
Protocol 2: Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticancer Agents
This protocol outlines a general procedure for the synthesis of 1-aryl substituted tetrahydroisoquinolines, which have shown potent anticancer activity.
Materials:
-
This compound
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide) or Aryllithium reagent
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Reducing agent (e.g., Sodium borohydride)
-
Methanol
-
Ammonium chloride solution (saturated)
Procedure:
Step 1: Aryl addition to the imine
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aryl Grignard or aryllithium reagent (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction of the resulting enamine/imine (if necessary)
-
Dissolve the crude product from Step 1 in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until complete (monitor by TLC).
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | R Group (at C1) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | 4-Chlorophenyl | HCT116 | 0.9 - 10.7 | [3] |
| GM-3-121 | N/A | MCF-7 | 0.43 (µg/mL) | [3] |
| GM-3-121 | N/A | MDA-MB-231 | 0.37 (µg/mL) | [3] |
| GM-3-121 | N/A | Ishikawa | 0.01 (µg/mL) | [3] |
| Compound 7e | N/A | A549 | 0.155 | [5] |
| Compound 8d | N/A | MCF7 | 0.170 | [5] |
| Compound 15 | Pyrazoloquinoline | MCF-7 | 15.16 | [2] |
| Compound 15 | Pyrazoloquinoline | HepG-2 | 18.74 | [2] |
| Compound 15 | Pyrazoloquinoline | A549 | 18.68 | [2] |
| Compound 10e | Morpholine-substituted | A549 | 0.033 | [6] |
| Compound 10h | Morpholine-substituted | MCF-7 | 0.087 | [6] |
| Compound 10d | Morpholine-substituted | A549 | 0.062 | [6] |
| Compound 10d | Morpholine-substituted | MCF-7 | 0.58 | [6] |
| Compound 10d | Morpholine-substituted | MDA-MB-231 | 1.003 | [6] |
Table 2: P-glycoprotein (P-gp) Modulating Activity of Tetrahydroisoquinoline Derivatives
| Compound ID | Activity | EC₅₀ (nM) | Reversal Factor | Reference |
| 12k | P-gp Inhibitor | 57.9 | N/A | [7] |
| 6e | MDR Reversal | 0.66 (µM) | 24.13 | [8] |
| 6h | MDR Reversal | 0.65 (µM) | 24.50 | [8] |
| 7c | MDR Reversal | 0.96 (µM) | 16.59 | [8] |
Table 3: Tubulin Polymerization Inhibition by Dihydroindolo[2,1-a]isoquinoline Derivatives
| Compound ID | R Group | IC₅₀ (µM) | Reference |
| (+)-6b | 6-propyl-12-formyl-3,9-dihydroxy | 11 ± 0.4 | [9] |
| (+)-6c | 6-butyl-12-formyl-3,9-dihydroxy | 3.1 ± 0.4 | [9] |
| Colchicine | (Reference) | 2.1 ± 0.1 | [9] |
Visualizations
Experimental Workflow for the Synthesis of 1-Aryl-Tetrahydroisoquinoline Derivatives
Caption: General workflow for the two-step synthesis of 1-aryl-tetrahydroisoquinoline derivatives.
Signaling Pathways Targeted by Tetrahydroisoquinoline Derivatives
Caption: Key cellular targets and pathways modulated by tetrahydroisoquinoline derivatives.
Logical Relationship for Developing Anticancer Agents
Caption: A logical workflow for the discovery of anticancer agents from the intermediate.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of (±)-salsolidine from 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Abstract
This document provides a detailed protocol for the synthesis of racemic (±)-salsolidine from its precursor, 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The synthesis is achieved through the reduction of the imine functionality of the starting material using sodium borohydride in a methanol solvent. This method is a common and effective route for the preparation of tetrahydroisoquinoline alkaloids.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
(±)-Salsolidine, a tetrahydroisoquinoline alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of the tetrahydroisoquinoline core is a key step in the development of novel therapeutic agents. The Bischler-Napieralski reaction is a classical method for the synthesis of dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[1][3][4][5] This application note focuses on the final reduction step to produce (±)-salsolidine.
Reaction Scheme
The synthesis of (±)-salsolidine from this compound proceeds via the reduction of the endocyclic imine bond.
Caption: Reduction of this compound to (±)-Salsolidine.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of dihydroisoquinolines.[2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 0.28 g of sodium borohydride to the stirred solution in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of 10 mL of water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 20 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with 15 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (±)-salsolidine.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (±)-salsolidine.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | (±)-Salsolidine | - |
| Molecular Formula (Product) | C₁₂H₁₇NO₂ | [6] |
| Molecular Weight (Product) | 207.27 g/mol | [6] |
| Expected Yield | ~65% | [2] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 42-45 °C | - |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from the starting material to the final product, as illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of (±)-salsolidine.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment when handling chemicals.
Characterization
The identity and purity of the synthesized (±)-salsolidine can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive sodium borohydride | Use fresh, dry sodium borohydride. |
| Incomplete reaction | Increase reaction time or slightly warm the reaction mixture. | |
| Loss of product during workup | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Product is an oil and does not solidify | Presence of residual solvent or impurities | Purify the product by column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a crystal. |
| Broad melting point range | Impure product | Recrystallize the product from a suitable solvent system. |
Conclusion
The reduction of this compound using sodium borohydride in methanol is a reliable and straightforward method for the synthesis of (±)-salsolidine. This protocol provides a foundation for researchers to produce this important tetrahydroisoquinoline alkaloid for further studies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Salsolidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a member of the isoquinoline alkaloid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and comprehensive characterization of this molecule is crucial for quality control, metabolic studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and optical spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Structural Fragment Confirmation
Application Note
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₂H₁₅NO₂).[1] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, yielding a characteristic pattern that helps to elucidate the molecule's structure. Common fragmentation pathways for related dihydroisoquinolines include retro-Diels-Alder reactions.[3] Chromatographic separation, either by Gas Chromatography (GC) or Liquid Chromatography (LC), is typically coupled with MS to analyze the compound in complex mixtures.[1]
Experimental Protocols
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Instrumentation:
-
LC System: UPLC or HPLC system (e.g., Waters Acquity UPLC).[1]
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 mm x 100 mm) is commonly used.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[1]
-
-
MS Parameters:
-
Data Acquisition: Acquire data in both full scan mode (m/z 50-500) to detect the protonated molecular ion ([M+H]⁺) and in MS/MS mode to obtain fragment ion spectra.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. Derivatization is typically not required for this compound.
-
Instrumentation:
-
GC System: Standard GC system with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Data Acquisition: Acquire data in full scan mode. The resulting spectrum will show the molecular ion (M⁺) and characteristic fragment ions.
Data Presentation: Mass Spectrometry
| Parameter | LC-MS (ESI+) | GC-MS (EI) | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ | [1] |
| Exact Mass | 205.1103 | 205.1103 | [1] |
| [M+H]⁺ (m/z) | 206.1176 | N/A | [1] |
| M⁺ (m/z) | N/A | 205 | [1] |
| Key Fragment Ions (m/z) | 191.09, 190.09, 162.09 | 204, 190, 163 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. 2D NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons. It is noted that the ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes exhibit broad signals for protons near the imine functionality, which may be influenced by the solvent and presence of trace acids.[6]
Experimental Protocols
a) ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.[7]
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker ASCEND 400).[7]
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak or TMS (0.00 ppm for ¹H, 0.0 ppm for ¹³C).
Data Presentation: NMR Spectroscopy (in CDCl₃)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~6.8-7.0 | Singlet | 1H | Ar-H | [3] |
| ~6.6-6.8 | Singlet | 1H | Ar-H | [3] |
| ~3.8-3.9 | Singlet | 6H | 2 x -OCH₃ | [3] |
| ~3.6-3.8 | Triplet | 2H | C4-H₂ | [6] |
| ~2.7-2.9 | Triplet | 2H | C3-H₂ | [6] |
| ~2.4-2.6 | Singlet | 3H | C1-CH₃ | |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| ~168 | C1 (C=N) | |
| ~148 | C6/C7 (Ar-C-O) | [5] |
| ~147 | C7/C6 (Ar-C-O) | [5] |
| ~128 | C4a/C8a (Ar-C) | [5] |
| ~125 | C8a/C4a (Ar-C) | [5] |
| ~111 | C5/C8 (Ar-CH) | |
| ~109 | C8/C5 (Ar-CH) | [5] |
| ~56 | -OCH₃ | [5] |
| ~48 | C4 | |
| ~25 | C3 |
| ~20 | C1-CH₃ | |
Optical Spectroscopy (UV-Vis and Fluorescence)
Application Note
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic properties of the molecule. The conjugated isoquinoline system gives rise to characteristic absorption and emission spectra. These properties are often pH-dependent, reflecting the protonation state of the nitrogen atom. For 6,7-dimethoxy-3,4-dihydroisoquinoline, fluorescence is observed in acidic to neutral conditions, with a main excitation maximum around 365 nm and an emission peak around 465 nm in 0.1 N HCl.[8]
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. For analysis, dilute with the desired buffer or solvent (e.g., 0.1 N HCl, phosphate buffer pH 7, 0.1 N NaOH) to a final concentration in the range of 1-10 µg/mL.
-
Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer.
-
Fluorometer: A spectrofluorometer.
-
-
Parameters:
-
UV-Vis Scan Range: 200-500 nm.
-
Fluorescence:
-
Excitation Wavelength: Scan for the excitation maximum while monitoring emission at ~470 nm.
-
Emission Wavelength: Scan for the emission maximum while exciting at ~365 nm.[8]
-
Slit Widths: 5-10 nm for both excitation and emission.
-
-
-
Data Acquisition: Record the absorption spectrum for UV-Vis. For fluorescence, record both the excitation and emission spectra.
Data Presentation: Optical Spectroscopy
| Technique | Parameter | Wavelength (nm) | Condition | Reference |
| UV-Vis Absorption | λmax | ~355 | pH 1-7 | [8] |
| Fluorescence | λex | ~365 | 0.1 N HCl | [8] |
| Fluorescence | λem | ~465 | 0.1 N HCl | [8] |
Visualizations
Workflow for Analytical Characterization
Caption: General workflow for the analytical characterization of the target compound.
Logical Diagram for Structural Elucidation
Caption: Integration of data from multiple analytical techniques for structural confirmation.
References
- 1. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
Application Note: 1H NMR Analysis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a key intermediate in the synthesis of various isoquinoline alkaloids, many of which exhibit significant biological activities and are of great interest in drug discovery and development. The structural elucidation and purity assessment of this compound are critical for its use in further synthetic steps. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including spectral data, peak assignments, and an experimental workflow.
Chemical Structure
The structure of this compound with proton numbering is shown below. This numbering is used for the assignment of signals in the 1H NMR spectrum.
Application Note: Identification of Isoquinoline Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant pharmacological activities. This application note provides a detailed protocol for the extraction, separation, and identification of isoquinoline alkaloids from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following table summarizes the GC-MS data for a selection of representative isoquinoline alkaloids. Please note that retention times can vary between instruments and chromatographic conditions. Therefore, the use of Kovats Retention Indices (RI) is recommended for more reliable compound identification.[1][2][3]
Table 1: GC-MS Data for Selected Isoquinoline Alkaloids on a Standard Non-Polar Column (e.g., DB-5 or equivalent)
| Alkaloid | Molecular Weight ( g/mol ) | Kovats Retention Index (RI) | Key Mass Fragments (m/z) |
| Papaverine | 339.38 | ~3200 | 339 (M+), 324, 308, 202 |
| Berberine | 336.36 | Not commonly analyzed by GC-MS due to its quaternary ammonium structure, often requires derivatization. | 336 (M+), 321, 308, 294, 278 |
| Sanguinarine | 332.33 | Data not readily available | 332 (M+), 304, 276, 248 |
| Chelidonine | 353.37 | Data not readily available | 353 (M+), 338, 280, 252 |
| Noscapine | 413.42 | Data not readily available | 220, 193, 178 |
Note: The availability of Kovats Retention Indices for isoquinoline alkaloids in public databases is limited. The values presented are indicative and should be confirmed with authentic standards under the specific analytical conditions used.
Experimental Protocols
Sample Preparation: Extraction of Isoquinoline Alkaloids from Plant Material
This protocol describes a general procedure for the extraction of alkaloids from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol
-
10% Ammonia solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass vials
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a flask.
-
Add 100 mL of methanol and alkalinize the mixture with a 10% ammonia solution to a pH of 9-10.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator until the methanol is removed.
-
Resuspend the residue in 50 mL of 5% sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Alkalinize the aqueous phase to pH 9-10 with a 10% ammonia solution.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol or dichloromethane for GC-MS analysis.
Derivatization (Optional)
For certain isoquinoline alkaloids, particularly those with polar functional groups or low volatility, derivatization can improve chromatographic separation and detection. Silylation is a common derivatization technique.[3]
Materials:
-
Dried alkaloid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Place a small amount of the dried extract (e.g., 1 mg) in a reaction vial.
-
Add 100 µL of pyridine to dissolve the extract.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with a non-polar stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-600
Mandatory Visualizations
Caption: Experimental workflow for GC-MS based identification of isoquinoline alkaloids.
Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas Chromatographic Retention Data [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline using preparative High-Performance Liquid Chromatography (HPLC). The methodology is developed by scaling up a robust analytical method, ensuring high purity and recovery of the target compound. This document includes a comprehensive experimental protocol, data presentation in a tabular format, and visualizations of the workflow and purification strategy to guide researchers in achieving efficient separation.
Introduction
This compound is a key intermediate in the synthesis of various isoquinoline alkaloids, a class of compounds with significant pharmacological activities. The purity of this intermediate is crucial for the successful synthesis of downstream products and for accurate biological evaluations. HPLC is a powerful technique for the purification of such organic molecules. This note describes a systematic approach to developing a preparative reversed-phase HPLC method, starting from a well-defined analytical method.
Experimental Protocols
Analytical Method Development
A foundational analytical HPLC method is crucial for developing a successful preparative purification strategy. Based on the analysis of structurally similar isoquinoline alkaloids, a reversed-phase HPLC method was established to serve as the basis for scale-up.[1][2][3]
Instrumentation and Consumables:
-
HPLC System: Standard analytical HPLC system with a UV detector
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Methanol
Chromatographic Conditions (Analytical):
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Gradient Program | 10-90% B over 15 minutes, then re-equilibrate |
Preparative Method Scale-Up
The established analytical method was scaled up for preparative purification. The primary goal of the scale-up is to maintain the separation quality while significantly increasing the sample load.
Instrumentation and Consumables:
-
HPLC System: Preparative HPLC system with a UV detector and fraction collector
-
Preparative Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of methanol to a high concentration (e.g., 50-100 mg/mL).
Chromatographic Conditions (Preparative):
The scaling factor is calculated based on the cross-sectional area of the preparative and analytical columns:
Scaling Factor = (ID_prep / ID_analyt)^2 = (21.2 mm / 4.6 mm)^2 ≈ 21.2
| Parameter | Calculation | Value |
| Flow Rate | 1.0 mL/min * 21.2 | 21.2 mL/min |
| Injection Volume | Scaled based on loading study | Up to 2 mL (depending on concentration) |
| Column Temperature | Maintained | 30 °C |
| Detection Wavelength | Maintained | 280 nm |
| Gradient Program | Time adjusted by scaling factor | 10-90% B over 15 minutes (gradient slope maintained) |
Data Presentation
The following table summarizes the expected performance of the analytical and preparative HPLC methods.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Expected Retention Time | ~ 8.5 min | ~ 8.5 min |
| Sample Load | ~ 0.1 mg | Up to 200 mg per injection |
| Expected Purity | > 99% (by peak area) | > 99% (by peak area) |
| Expected Recovery | N/A | > 90% |
Visualizations
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Purification Strategy Logic
Caption: Logical flow of the purification strategy from analytical method to pure compound.
References
- 1. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the content of isoquinoline alkaloids in Dicranostigma leptopodum (Maxim) Fedde and the effective fractionation of the alkaloids by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Screening of Dihydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biological screening of dihydroisoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and neuroprotective properties. The following sections detail the methodologies for evaluating these activities, present quantitative data for representative compounds, and illustrate key experimental workflows and signaling pathways.
Anticancer Activity Screening
Dihydroisoquinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[1][2][3] Their primary mechanism of action often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][3]
Signaling Pathway: Tubulin Polymerization Inhibition
Dihydroisoquinoline derivatives can bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3]
Caption: Signaling pathway of dihydroisoquinoline derivatives as tubulin polymerization inhibitors.
Experimental Protocols
a) Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of dihydroisoquinoline derivatives on cancer cell lines.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., CEM leukemia, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the dihydroisoquinoline derivatives in a complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.
b) Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on tubulin assembly.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the dihydroisoquinoline derivative in a 96-well plate.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves of treated samples with those of a positive control (e.g., colchicine) and a negative control (DMSO) to determine the inhibitory activity.[1][2]
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 32 | CEM Leukemia | 0.64 | Tubulin Polymerization Inhibitor |
| Compound 21 | CEM Leukemia | 4.10 | Tubulin Polymerization Inhibitor |
| Compound 5n | Various | Not specified | Tubulin Polymerization Inhibitor |
| Compound 3b | HL-60, Raji, CEM/C2, CCRF/CEM, LoVo | Not specified | Leucine Aminopeptidase (LAP) Inhibition |
| Compound GM-3-18 | Colon Cancer Lines | 0.9 - 10.7 | KRas Inhibition |
| Compound GM-3-121 | Endothelial Cells | 1.72 | Anti-angiogenesis |
Enzyme Inhibition Screening
Dihydroisoquinoline derivatives have been shown to inhibit various enzymes implicated in different diseases.
Experimental Protocols
a) Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[4][5]
Protocol:
-
Reaction Setup: In a 96-well plate, mix a phosphate buffer (pH 7.4), a solution of the test compound, the respective enzyme (AChE or BuChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Pre-incubate the mixture for a few minutes at 25°C.[4]
-
Initiate Reaction: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) to start the enzymatic reaction.[4]
-
Measure Absorbance: Monitor the change in absorbance at 412 nm for 10 minutes. The yellow color produced is proportional to the enzyme activity.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. Galanthamine can be used as a standard inhibitor.[4]
b) Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay identifies inhibitors of DPP-IV, a target for type 2 diabetes treatment.
Protocol:
-
Enzyme Reaction: The activity of human DPP-IV is determined by the rate of cleavage of 7-Amino-4-methylcoumarin (AMC).[6]
-
Measurement: The fluorescence of the cleaved AMC is measured to quantify enzyme activity.
-
Inhibition Assessment: Compounds that inhibit the enzyme will result in a lower rate of AMC cleavage and thus reduced fluorescence. The IC50 values are determined for active compounds.[6]
Quantitative Data Summary: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| Compound 4g | DPP-IV | 0.35 |
| Compound 5n | AChE | 4.24 |
| Compound 6aa | BuChE | 3.97 |
| Quercetin-THIQ derivative 2b | Na+, K+-ATPase | 50-fold lower than quercetin |
Antimicrobial Activity Screening
The antimicrobial potential of dihydroisoquinoline derivatives can be evaluated against a panel of pathogenic bacteria and fungi.[7][8][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.
-
Serial Dilution: Perform a serial two-fold dilution of the dihydroisoquinoline derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Quantitative Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| (+)-Actinodaphnine (1) | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥ 50 |
| Roemerine methine (26) | Escherichia coli, Klebsiella pneumoniae | 300 |
| Compound 8d | Staphylococcus aureus | 16 |
| Compound 8f | Staphylococcus aureus | 32 |
| Compound 8f | Streptococcus pneumoniae | 32 |
| Compound 8d | Enterococcus faecium | 128 |
| Compound 8f | Enterococcus faecium | 64 |
Neuroprotective Activity Screening
The neuroprotective effects of dihydroisoquinoline derivatives can be assessed in vitro using neuronal cell models.[10][11][12]
Experimental Protocol: In Vitro Neuroprotection Assay against MPP+-induced Neurotoxicity
This assay evaluates the ability of compounds to protect neuronal cells from a neurotoxin.
Protocol:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.[10][11]
-
Pre-treatment: Pre-treat the cells with various concentrations of the dihydroisoquinoline derivative for 1-2 hours.[10]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+).[10][11]
-
Cell Viability Assessment: After a suitable incubation period, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the compound.[10]
Quantitative Data Summary: Neuroprotective Activity
| Compound | Model | Observation |
| (R), (S), and (R,S)-Salsolinol (50 µM) | MPP+-treated SH-SY5Y cells | Statistically significant increase in cell viability |
| N-Methyl-(R)-salsolinol (50 µM) | MPP+-treated SH-SY5Y cells | Neuroprotective effect observed |
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Cytotoxicity Assays for Isoquinoline Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which are derived from plants.[1][2] These compounds have garnered significant interest in pharmacology and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3] A crucial first step in evaluating the therapeutic potential of these alkaloids is to determine their cytotoxicity—their ability to induce cell death in cancer cell lines.[4][5] This document provides detailed protocols for assessing the cytotoxicity of isoquinoline alkaloids, methods for data analysis, and an overview of the common signaling pathways involved.
Experimental Protocols
Two of the most common assays for evaluating the cytotoxic effects of compounds like isoquinoline alkaloids are the MTT assay, for assessing cell viability, and the Annexin V-FITC assay, for detecting apoptosis or programmed cell death.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of this colored product is directly proportional to the number of viable cells.[5]
Materials:
-
Isoquinoline alkaloid stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinoline alkaloid in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the alkaloid.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the alkaloid.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).
-
Use a reference wavelength of >650 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Annexin V-FITC Assay for Apoptosis Detection
Apoptosis is a primary mechanism of cell death induced by many cytotoxic compounds.[3] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with the isoquinoline alkaloid
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture and treat cells with the isoquinoline alkaloid at the desired concentrations (e.g., around the IC₅₀ value determined by the MTT assay) for a specific time period.
-
Include an untreated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Data Acquisition:
-
Analyze the stained cells promptly by flow cytometry. Use the FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2) for PI.[8]
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the isoquinoline alkaloid.
-
Data Presentation: Cytotoxicity of Isoquinoline Alkaloids
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isoquinoline alkaloids against various human cancer cell lines.
| Isoquinoline Alkaloid | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Sanguinarine | A375 (Melanoma) | ~0.47 (0.11 µg/mL) | [4] |
| G-361 (Melanoma) | ~0.94 (0.22 µg/mL) | [4] | |
| Chelerythrine | A375 (Melanoma) | ~0.59 (0.14 µg/mL) | [4] |
| G-361 (Melanoma) | ~0.96 (0.23 µg/mL) | [4] | |
| Scoulerine | Caco-2 (Colorectal) | 6.44 | [11] |
| Hep-G2 (Hepatocellular) | 4.57 | [11] | |
| Jurkat (T-cell leukemia) | 2.7 - 6.5 | [12] | |
| Berbamine | Caco-2 (Colorectal) | 9.32 | [11] |
| 3,8-Diolisoquinoline | HT-29 (Colorectal) | 4.40 | [2] |
| U87 (Glioblastoma) | 3.46 | [2] | |
| A549 (Lung) | 6.20 | [2] |
Note: IC₅₀ values can vary based on experimental conditions such as cell density and incubation time.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for determining the cytotoxicity of isoquinoline alkaloids.
Signaling Pathway Diagram
Many isoquinoline alkaloids induce cytotoxicity by triggering apoptosis.[1][3] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: Simplified signaling pathways of apoptosis induced by isoquinoline alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Salsolinol, a Dihydroisoquinoline Derivative, in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to the use of isoquinoline derivatives in neuroscience research. Initial searches for the specific compound 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline revealed limited direct applications in neuroscience. However, the structurally similar and endogenously formed compound, Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , is extensively studied for its significant roles in neurodegenerative diseases and addiction models. Salsolinol is a dopamine-derived neurotoxin implicated in the pathophysiology of Parkinson's disease and alcohol use disorder.[1][2][3] This document will therefore focus on the application of Salsolinol as a key research tool in neuroscience, providing detailed protocols, quantitative data, and pathway diagrams to facilitate its use in laboratory settings.
Overview of Salsolinol in Neuroscience
Salsolinol is formed in the brain through the condensation of dopamine with acetaldehyde, the primary metabolite of ethanol.[4][5] Its structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation into its neurotoxic properties.[6] Research has primarily focused on two key areas:
-
Parkinson's Disease (PD) Research : Salsolinol and its N-methylated derivatives are considered endogenous neurotoxins that selectively target and damage dopaminergic neurons, particularly in the substantia nigra.[2][7] This selective cytotoxicity makes Salsolinol a valuable tool for creating cellular and animal models of Parkinson's disease.[1][7] It has been shown to induce apoptosis, oxidative stress, and mitochondrial dysfunction in dopaminergic neurons.[7][8] Elevated levels of salsolinol have been found in the cerebrospinal fluid of Parkinson's patients.[9][10]
-
Alcohol Use Disorder Research : As a direct metabolite of ethanol and dopamine, salsolinol is implicated in the reinforcing effects of alcohol.[2] It can modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) and influence dopamine release in the nucleus accumbens, key components of the brain's reward circuitry.[4][5] Studies have shown that salsolinol can induce conditioned place preference, suggesting a role in the motivational aspects of alcohol consumption.[11]
Data Presentation: Quantitative Effects of Salsolinol
The following tables summarize key quantitative data from in vitro and in vivo studies on Salsolinol, providing a comparative overview of its effects.
Table 1: In Vitro Effects of Salsolinol on Neuronal Cells
| Cell Line | Salsolinol Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | 50 µM | 48 hours | Neuroprotective against MPP+ (1000 µM) induced toxicity | [6] |
| SH-SY5Y | 50, 100, 250 µM | Not Specified | Significant reduction in H2O2-induced reactive oxygen species (ROS) | [12] |
| SH-SY5Y | 250 µM | 6 hours | Reduction in 6-OHDA-induced caspase-3/7 activity | [12] |
| SH-SY5Y | 500 µM | Not Specified | ~49% cell death in undifferentiated cells | [13] |
| BV2 Microglia | Low Concentrations | Not Specified | Reduced intracellular ROS levels | [8] |
| BV2 Microglia | High Concentrations | Not Specified | Sudden surge in ROS production and apoptosis | [8] |
Table 2: In Vivo Effects of Salsolinol in Rodent Models
| Animal Model | Administration Route & Dose | Duration | Behavioral/Neurochemical Outcome | Reference |
| Wistar Rats | Intraperitoneal (i.p.), 100 mg/kg | 14 days (chronic) | Blocked L-DOPA-induced elevation of dopamine release in the striatum | [9] |
| Wistar Rats | Intraperitoneal (i.p.), 200 mg/kg & 300 mg/kg | 4 weeks (continuous) | Used to assess neurotoxicity and neuroprotection markers | [12] |
| Sprague-Dawley Rats | Intra-VTA microinjection, 30 pmol | Single dose | Induced strong conditioned place preference | [11] |
| Wistar Rats | Intra-VTA microinjection, 0.3 µM | Not Specified | Peak dopamine efflux in the pVTA (to 300% of baseline) | [4][5] |
Experimental Protocols
In Vitro Model of Salsolinol-Induced Neurotoxicity in SH-SY5Y Cells
This protocol details the induction of neurotoxicity in the human neuroblastoma cell line SH-SY5Y, a common model for studying dopaminergic neuron function.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Salsolinol hydrochloride (stock solution prepared in sterile water or DMSO)
-
96-well cell culture plates
-
MTT or MTS assay kit for cell viability
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-Glo® 3/7 Assay kit for apoptosis
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Salsolinol Treatment: Prepare serial dilutions of Salsolinol in complete culture medium to achieve the desired final concentrations (e.g., 50 µM to 500 µM). Remove the old medium from the wells and add 100 µL of the Salsolinol-containing medium. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Assessment of Cell Viability (MTT/MTS Assay):
-
Assessment of Cytotoxicity (LDH Assay):
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.[2]
-
-
Assessment of Apoptosis (Caspase-3/7 Assay):
-
Use the cells remaining in the original plate. Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate for 1-2 hours at room temperature.
-
Measure luminescence using a microplate reader.[2]
-
In Vivo Model of Parkinsonism via Intraperitoneal Salsolinol Administration
This protocol describes the induction of Parkinson's-like neurochemical changes in rats through chronic systemic administration of Salsolinol.
Materials:
-
Male Wistar rats (250-300g)
-
Salsolinol hydrobromide
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Preparation of Salsolinol Solution: Dissolve Salsolinol hydrobromide in sterile saline to a final concentration of 50 mg/mL. Prepare this solution fresh daily.[1]
-
Administration: Administer Salsolinol via intraperitoneal (i.p.) injection at a dose of 100 mg/kg daily for 14 consecutive days. A control group should receive daily i.p. injections of sterile saline.[9]
-
Behavioral Assessment (Optional): Locomotor activity can be assessed to monitor for motor deficits. This can be done in open-field arenas, recording parameters such as distance traveled and rearing frequency.
-
Neurochemical Analysis:
-
Following the 14-day treatment period, euthanize the animals.
-
Rapidly dissect brain regions of interest, such as the striatum and substantia nigra.
-
Analyze tissue samples for dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[9]
-
Alternatively, in vivo microdialysis can be performed in anesthetized or freely moving animals to measure extracellular dopamine levels before, during, and after a final Salsolinol or L-DOPA challenge.[9]
-
Visualization of Pathways and Workflows
Biosynthesis of Salsolinol
The following diagram illustrates the formation of Salsolinol from dopamine and acetaldehyde.
Caption: Biosynthesis of Salsolinol.
Salsolinol-Induced Neurotoxic Signaling Pathways
This diagram outlines the proposed mechanisms by which Salsolinol induces dopaminergic neurotoxicity.
Caption: Salsolinol-induced neurotoxic signaling.
Experimental Workflow for Salsolinol-Induced Parkinson's Models
This diagram provides a logical workflow for conducting in vivo experiments using Salsolinol to model Parkinson's disease.
Caption: Workflow for Salsolinol Parkinson's models.
Conclusion
While direct neuroscience research on this compound is not widely documented, the closely related compound Salsolinol serves as a powerful and extensively validated tool for investigating mechanisms of neurodegeneration and addiction. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize Salsolinol-based models, contributing to the advancement of therapies for conditions like Parkinson's disease and alcohol use disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 5. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presence of methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, derivatives of the neurotoxin isoquinoline, in parkinsonian lumbar CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPC1 protects human SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bischler-Napieralski Reaction Optimization
Welcome to the technical support center for the Bischler-Napieralski reaction. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges in the synthesis of 3,4-dihydroisoquinolines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are significant structures in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]
Q2: What are the most common reasons for low yields or reaction failure?
Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective when electron-donating groups are present on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially prevalent when the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: The selection of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or long reaction times can lead to the decomposition of the starting material or product, frequently resulting in the formation of tar.[1]
Q3: How do I choose the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is crucial and depends on the reactivity of your substrate:
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]
-
For Electron-Deficient or Neutral Substrates: A more potent dehydrating agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[1][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][3]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][4]
Q4: I am observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative indicates the occurrence of the retro-Ritter reaction.[1] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][5]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][5]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | For electron-deficient substrates, use P₂O₅/POCl₃ or Tf₂O.[1][3] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[5] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Reduce the reaction time and monitor the progress closely. |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[3] |
| Reaction Mixture Becomes a Thick Tar | Polymerization or decomposition is occurring at high temperatures. | Carefully control the reaction temperature; a gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating. Use a sufficient volume of solvent to maintain a stirrable mixture. |
Data Presentation
Table 1: Comparative Yields of Dehydrating Agents
The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85 |
| PPA | - | 100 °C | 80 |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | 92 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. Reaction times can range from 1 to 12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., concentrated ammonium hydroxide) to pH > 8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][2]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.[2] Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes.[2] Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for the reaction.
References
Technical Support Center: Pomeranz-Fritsch-Bobbitt Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Pomeranz-Fritsch-Bobbitt (PFB) cyclization and its related variants for the synthesis of isoquinolines and tetrahydroisoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PFB cyclization reactions.
Q1: My Pomeranz-Fritsch cyclization is giving a very low yield or failing completely. What are the common causes?
A1: Low to no yield in a Pomeranz-Fritsch reaction is a frequent issue, often stemming from several factors:
-
Substrate Reactivity: The reaction is an electrophilic aromatic substitution. If your benzaldehyde precursor contains strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3), the aromatic ring is deactivated, making the intramolecular cyclization step very difficult.[1] For these "non-activated" or "deactivated" systems, standard conditions are often insufficient.[2]
-
Harsh Reaction Conditions: While acid is required, excessively harsh conditions (e.g., very high concentrations of sulfuric acid or high temperatures) can lead to degradation of starting materials or products, resulting in low yields of the desired isoquinoline.[1]
-
Incomplete Formation of the Benzalaminoacetal Intermediate: The first step of the reaction is the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[3][4] If this intermediate is not formed efficiently, the subsequent cyclization will not proceed. Ensure anhydrous conditions and adequate reaction time for this step. Using a Dean-Stark apparatus to remove water can be beneficial.[1]
-
Steric Hindrance: Bulky substituents near the cyclization site on the aromatic ring can sterically hinder the reaction, leading to lower yields.
Q2: I am attempting the cyclization with an electron-deficient benzaldehyde. How can I improve my chances of success?
A2: Cyclization of deactivated aromatic systems is a known challenge for the PFB reaction.[2] Consider the following modifications:
-
Stronger Acid Systems: For non-activated systems, stronger acids or different acid combinations may be necessary. For instance, the use of perchloric acid (HClO4) has been shown to be effective where standard conditions fail.[2] Other strong acids like polyphosphoric acid (PPA) or superpolyphosphoric acid can also be employed.[5]
-
Milder, Modern Protocols: A modified procedure using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered base like 2,6-lutidine can activate the acetal under milder conditions, which may be more suitable for sensitive substrates.[6]
-
Protecting Group Strategy (Jackson Modification): For the synthesis of reduced isoquinolines, the Jackson modification involves the cyclization of an N-tosylated amine.[5] This can sometimes facilitate the reaction for challenging substrates.
Q3: My reaction is producing a mixture of products that are difficult to separate. What are the likely side products and how can I avoid them?
A3: Side product formation is a common issue. Key examples include:
-
Regioisomers: If the benzaldehyde has substituents that allow for cyclization at multiple positions (e.g., meta-substituted benzaldehydes), a mixture of regioisomers can be formed. For instance, cyclization can occur at either the ortho or para position relative to a substituent, leading to 5- or 7-substituted isoquinolines, respectively.[2] The para-product is often favored, but mixtures are common.
-
Formation of 4-Methoxy-THIQs vs. 4-Hydroxy-THIQs (Bobbitt Modification): In the Bobbitt modification, which leads to tetrahydroisoquinolines, the formation of a 4-methoxy byproduct alongside the desired 4-hydroxy product can occur.[2] The ratio of these products is often dependent on the water content in the reaction mixture; higher water content (i.e., lower starting material concentration) tends to favor the desired 4-hydroxy product.[2]
-
Interference from unprotected secondary amines: In some multi-step sequences involving the PFB cyclization, an unprotected secondary amine can interfere with the reaction, leading to sluggishness and side reactions.[7] In such cases, protection of the amine (e.g., as a tosylamide) prior to cyclization can lead to a much cleaner reaction.[7]
Q4: What are the recommended purification techniques for PFB reaction products?
A4: Purification strategies depend on the nature of the product and impurities.
-
Standard Work-up: The reaction is typically quenched by carefully neutralizing the acid with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a basic pH.[1] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[1]
-
Column Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product.[1] A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is often a good starting point.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.
Quantitative Data Summary
The yield of the Pomeranz-Fritsch-Bobbitt cyclization is highly dependent on the electronic nature of the substituents on the benzaldehyde ring, the choice of acid catalyst, and the specific reaction conditions. The following table summarizes representative yields for various substrates and conditions.
| Benzaldehyde Substituent(s) | Reaction Type/Conditions | Product | Yield (%) | Reference |
| 3,4-Dimethoxy | Standard PFB | 6,7-Dimethoxyisoquinoline | High (not specified) | [1] |
| 3-Ethoxy | PFB | 7-Ethoxyisoquinoline | 80% | [5] |
| Naphthyl | Modified PFB (TMSOTf, 2,6-lutidine) | 1,2-Dihydroisoquinoline derivative | 7% | [8] |
| 3,4-Dimethoxy (substrate for Bobbitt) | PFB-Bobbitt | (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not specified | [6][9] |
| Electron-rich aromatics | Standard PFB-Bobbitt | 4-Hydroxy-THIQs | Good to excellent | [2] |
| Electron-poor aromatics | PFB-Bobbitt with HClO4 | 4-Hydroxy-THIQs | Effective | [2] |
Detailed Experimental Protocols
Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is adapted from a procedure for the synthesis of a common isoquinoline derivative.[1]
Step 1: Schiff Base Formation
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.
-
Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure.
Step 2: Reduction (for Bobbitt-type synthesis, otherwise proceed to Step 3)
-
Dissolve the crude Schiff base in ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
Step 3: Cyclization and Aromatization
-
Dissolve the crude aminoacetal from Step 1 (or the reduced product from Step 2 if applicable) in a suitable solvent and add the acid catalyst (e.g., concentrated sulfuric acid, PPA, or concentrated HCl). Caution: The addition of strong acids is highly exothermic.
-
Heat the mixture to the required temperature and for the necessary time, monitoring the reaction progress by TLC.
-
For the synthesis of 6,7-dimethoxyisoquinoline, acidification with hydrochloric acid followed by heating to reflux is a common procedure for both cyclization and detosylation if a tosyl group is used.[1]
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Make the mixture basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure isoquinoline derivative.[1]
Visualizations
Below are diagrams illustrating key aspects of the Pomeranz-Fritsch-Bobbitt cyclization.
Caption: Troubleshooting workflow for low-yield Pomeranz-Fritsch-Bobbitt reactions.
Caption: Simplified mechanism of the Pomeranz-Fritsch and Bobbitt reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Bischler-Napieralski Reaction Troubleshooting Guide
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines. However, several challenges can arise. This guide provides solutions to common problems.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and how can I improve the yield?
Low or no yield in a Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of your starting material and the reaction conditions.
-
Cause 1: Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and the presence of electron-donating groups on the aromatic ring of the β-phenylethylamide is crucial for success.
-
Solution: While the 6,7-dimethoxy substitution provides good activation, if you are working with less activated analogues, consider using a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is effective for less reactive substrates.[1][2] Milder, modern methods using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also enhance yields under less harsh conditions.[1]
-
-
Cause 2: Inappropriate Reaction Conditions: The choice of temperature and solvent is critical.
-
Solution: If the reaction is sluggish, consider switching from a lower-boiling solvent like toluene to a higher-boiling one such as xylene to increase the reaction temperature.[3] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, avoiding unnecessary decomposition.[1]
-
-
Cause 3: Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.
-
Solution: Monitor the disappearance of the starting material by TLC. If the reaction stalls, a moderate increase in temperature or prolonged reaction time may be necessary.
-
Q2: I am observing a significant amount of a styrene-like side product in my reaction mixture. What is this side product and how can I prevent its formation?
The formation of a styrene derivative is a common issue and arises from a competing side reaction.
-
Side Reaction: This side product is formed via a retro-Ritter reaction.[3] This pathway becomes significant when the nitrilium ion intermediate, formed during the reaction, fragments.[3]
-
Prevention Strategy 1: Milder Reaction Conditions: High temperatures can favor the retro-Ritter reaction. Employing milder conditions, such as using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures, can suppress the formation of this side product.[1]
-
Prevention Strategy 2: Alternative Reagents: A method developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation than the nitrilium ion intermediate, thus avoiding the retro-Ritter pathway.[1][4]
Q3: My final product is a complex mixture containing an unexpected regioisomer. Why is this happening and what can be done?
The formation of an unexpected regioisomer indicates that the cyclization is not occurring at the desired position on the aromatic ring.
-
Cause: This issue can be influenced by the substitution pattern on the aromatic ring and the choice of dehydrating agent. With some substrates, particularly when using P₂O₅, the cyclization can occur via an ipso-attack followed by a rearrangement, leading to an abnormal product.[5] For instance, cyclization might occur at the 5-position instead of the expected 6-position relative to the ethylamine chain.
-
Solution:
-
Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. Experiment with different agents like POCl₃, P₂O₅, or Tf₂O to find the optimal conditions for your specific substrate.
-
Careful Analysis: Thoroughly characterize your product mixture using NMR and mass spectrometry to identify all isomers formed.[6]
-
Q4: The reaction mixture has turned into a dark, unmanageable tar. What causes this and how can I avoid it?
Tar formation is indicative of product and/or starting material decomposition.
-
Cause: This is typically a result of excessively high temperatures or prolonged reaction times.[6]
-
Solution:
-
Temperature Control: Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC and stop the reaction as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[6]
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Insufficiently activated aromatic ring. | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or a milder, more effective modern protocol (e.g., Tf₂O and 2-chloropyridine).[1][2] |
| Incomplete reaction. | Increase reaction temperature (e.g., switch from toluene to xylene) and/or extend reaction time. Monitor by TLC.[1][3] | |
| Styrene Side Product | Retro-Ritter reaction. | Use milder conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures).[1] Consider using oxalyl chloride to form a less fragmentation-prone intermediate.[1][4] |
| Formation of Unexpected Regioisomer | Cyclization at an alternative position. | Modify the choice of dehydrating agent. Thoroughly characterize the product mixture to identify all isomers.[5] |
| Tar Formation | Decomposition of starting material/product. | Carefully control the reaction temperature and avoid prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. It involves the cyclization of a β-arylethylamide using a dehydrating agent. The reaction is believed to proceed through one of two main pathways, depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more reactive nitrilium ion intermediate.[5]
Q2: What are the most common dehydrating agents for this synthesis?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[3][5] More modern and often milder reagents include triflic anhydride (Tf₂O).[5]
Q3: Can the Pictet-Spengler reaction be used as an alternative synthesis route?
Yes, the Pictet-Spengler reaction is a viable alternative. This reaction condenses a β-arylethylamine (like 3,4-dimethoxyphenethylamine) with an aldehyde or ketone (in this case, acetaldehyde) in the presence of an acid catalyst to form a tetrahydroisoquinoline.[7] The resulting 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can then be oxidized to the desired 3,4-dihydroisoquinoline.
Q4: What are the potential side products in the Pictet-Spengler synthesis of this molecule?
While generally a high-yielding reaction, potential side reactions in the Pictet-Spengler synthesis can include the formation of N-substituted impurities if the reaction conditions are not carefully controlled. Over-alkylation or side reactions with the aldehyde can also occur. The reaction is typically cleaner than the Bischler-Napieralski reaction, with fewer rearrangement and fragmentation products.
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of this compound[8]
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Starting Material: N-acetylhomoveratrylamine (N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide).
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the flask with N-acetylhomoveratrylamine (0.243 mole) and dry toluene (275 ml).
-
Reagent Addition: Warm the stirred mixture to 40°C and add phosphorus oxychloride (0.572 mole) dropwise over 1 hour.
-
Reaction: After the addition is complete, stir the reaction mixture at reflux for 2 hours.
-
Work-up:
-
Cool the mixture in an ice bath for 4 hours to allow for crystallization of the dichlorophosphate salt.
-
Collect the crystals by filtration and dry them in a vacuum oven at 50°C.
-
Dissolve the dried crystals in water (150 ml).
-
Treat the aqueous solution with 40% aqueous sodium hydroxide (100 ml).
-
Extract the product with chloroform or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ether) or by column chromatography.[6]
Protocol 2: Pictet-Spengler Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Starting Materials: 3,4-Dimethoxyphenethylamine and acetaldehyde.
-
Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent, such as toluene or dichloromethane.
-
Acid Catalyst: Add a protic acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Reagent Addition: Slowly add acetaldehyde to the reaction mixture at room temperature or with gentle cooling.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.
-
Oxidation (if desired): The purified tetrahydroisoquinoline can be oxidized to the corresponding 3,4-dihydroisoquinoline using various oxidizing agents (e.g., manganese dioxide, iodine).
Visualizations
Bischler-Napieralski Reaction Pathway and Side Reactions
Caption: Reaction pathways in the Bischler-Napieralski synthesis.
Troubleshooting Workflow for Low Yield in Bischler-Napieralski Synthesis
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of Crude 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the Bischler-Napieralski reaction.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Crude product is a dark-colored oil or solid | 1. Residual acidic reagents (e.g., POCl₃, P₂O₅) or their byproducts. 2. Formation of polymeric or other colored impurities under strong acidic and high-temperature reaction conditions.[1] | 1. Neutralization and Extraction: Ensure the reaction mixture is thoroughly quenched and neutralized (e.g., with a strong base like 40% NaOH) before extraction.[2] 2. Decolorization: Treat a solution of the crude product with activated charcoal. Use charcoal sparingly as it may adsorb the desired product. 3. Column Chromatography: This is often effective at removing baseline impurities and colored materials. |
| Product "oils out" during recrystallization | 1. The boiling point of the chosen solvent is higher than the melting point of the compound (approximately 103-106 °C).[3] 2. The crude product is highly impure, leading to a significant melting point depression. 3. The rate of cooling is too rapid. | 1. Solvent Selection: Choose a solvent with a lower boiling point. 2. Preliminary Purification: Purify the crude product by column chromatography before attempting recrystallization. 3. Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. 4. Salt Formation: Consider converting the oily free base into its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. |
| Low yield of recovered crystals after recrystallization | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. 2. Solvent System: Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 3. Preheat Apparatus: Preheat the filtration funnel and receiving flask before hot filtration to prevent premature crystallization. |
| Poor separation during column chromatography | 1. Inappropriate solvent system (eluent). 2. Co-elution of the product with impurities of similar polarity. 3. The compound is basic and interacts strongly with the acidic silica gel, causing tailing. | 1. Optimize Eluent: Systematically vary the polarity of the mobile phase (e.g., adjust the ratio of hexane/ethyl acetate or switch to a dichloromethane/methanol system). Aim for an Rf value of ~0.3 for the product on TLC.[2] 2. Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to improve separation.[4][5] 3. Additive for Basic Compounds: Add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing on the silica gel.[4] |
| Presence of starting material (N-acetylhomoveratrylamine) in the final product | Incomplete Bischler-Napieralski cyclization reaction. | Liquid-Liquid Extraction: While the product is a basic imine, the starting amide is less basic. A carefully controlled acidic wash (e.g., with dilute HCl) during the workup might selectively extract the more basic product into the aqueous phase, leaving the unreacted amide in the organic layer. However, column chromatography is generally the most effective method for separating compounds with different functional groups and polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials (N-acetylhomoveratrylamine), byproducts from the hydrolysis of the cyclizing agent (e.g., phosphoric acid from POCl₃), and side-products from the Bischler-Napieralski reaction, which can include styrenes from a retro-Ritter reaction.[6][7] The reaction conditions can also lead to the formation of colored, oily impurities.[1]
Q2: What is the best purification method for obtaining high-purity this compound?
A2: A combination of purification techniques is often optimal. For crude material that is oily or highly colored, initial purification by column chromatography is recommended to remove the bulk of impurities.[2][8] Subsequent recrystallization of the fractions containing the pure product can then yield a highly pure, crystalline solid.[9] For industrial-scale purification, crystallization of the hydrochloride salt is a common and effective method.[1]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: A pure sample can be prepared by crystallization from ether.[2] Other potential solvent systems could include mixtures of a polar solvent in which the compound is soluble (like ethyl acetate or methanol) and a non-polar solvent in which it is less soluble (like hexanes or water), to be determined by solvent screening.
Q4: How can I convert the free base to its hydrochloride salt for purification?
A4: To form the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid (e.g., a 15% solution) until the mixture is acidic. The hydrochloride salt will often precipitate out of the solution upon cooling and can be collected by filtration.[8]
Data Presentation
The following table summarizes the expected outcomes of different purification strategies for this compound, based on literature data.
| Purification Method | Starting Material Purity | Expected Final Purity | Expected Yield | Reference |
| Recrystallization of Hydrochloride Salt | Crude | > 99.0% | 75-78% | [1] |
| Column Chromatography | Crude (oily residue) | Pure (isolated diastereomers) | 51% (major isomer), 16% (minor isomer) | [8] |
| Extraction and Crystallization | Crude | > 98% (typically > 99%) | Good | [8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of crude this compound using silica gel chromatography.
-
Eluent Selection: Prepare a series of solvent mixtures of varying polarities (e.g., ethyl acetate in hexane or methanol in dichloromethane) and use Thin Layer Chromatography (TLC) to find a system that gives the desired product an Rf value of approximately 0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble materials, use a "dry loading" technique: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this to the top of the column.[4][10]
-
Elution: Begin eluting with the least polar solvent mixture. If a gradient elution is used, gradually increase the polarity of the eluent to move the product and any more polar impurities down the column.[5]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ether has been reported to be a suitable solvent.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under a vacuum.
Mandatory Visualization
Caption: A logical workflow for the purification of crude this compound.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-Methyl-Dihydroisoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-methyl-dihydroisoquinoline derivatives. Below are troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for a new 1-methyl-dihydroisoquinoline derivative?
A1: The most crucial first step is to perform a solvent screen using small amounts of your crude product.[1][2] The ideal solvent should dissolve the compound poorly or sparingly at room temperature but completely at its boiling point.[1] A general chemical principle is "like dissolves like," meaning solvents with similar functional groups to your compound may be good starting points.[1][3]
Q2: Which solvents are commonly used for recrystallizing isoquinoline alkaloids and their derivatives?
A2: Alcohols such as ethanol and methanol are frequently cited for the recrystallization of isoquinoline and dihydroisoquinoline derivatives.[4][5][6] Mixed solvent systems, like ethanol-water or ethyl acetate-hexane, are also commonly employed to achieve the desired solubility profile.[1]
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: If your product contains colored impurities, you can treat the hot, dissolved solution with a small amount of activated charcoal before filtration.[4][7] The charcoal adsorbs the colored compounds. Use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[7]
Q4: What does it mean if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystal upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the crude material is highly impure.[7][8] To resolve this, you can try using a lower-boiling point solvent or adding more solvent to the hot solution to lower the saturation temperature.[8][9]
Q5: How can I induce crystallization if no crystals form after cooling?
A5: If crystals do not form from a cooled solution, it may be supersaturated.[2][8] You can induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod or by adding a "seed crystal" of the pure compound.[2][10][11] The scratch or seed crystal provides a nucleation site for crystal growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7][10] 2. The compound is too soluble in the chosen solvent, even at low temperatures.[7] 3. Premature crystallization occurred during hot filtration.[7] | 1. Use the minimum amount of hot solvent required for dissolution.[2][7] If excess was used, boil off some solvent to concentrate the solution.[8][10] 2. Select a different solvent or create a mixed-solvent system where the compound is less soluble when cold.[7] 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystallization during transfer.[7] |
| No Crystals Form Upon Cooling | 1. The solution is supersaturated.[8][9] 2. Too much solvent was used, and the solution is not saturated.[8][9] | 1. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[2][10][11] 2. Reduce the solvent volume by heating the solution to evaporate the excess, then attempt to cool again.[9] |
| Compound "Oils Out" | 1. The solvent's boiling point is higher than the compound's melting point.[7][8] 2. The crude material is highly impure, causing a significant melting point depression.[7] 3. The solution is cooling too rapidly. | 1. Choose a solvent with a lower boiling point.[7] 2. Add a small amount of additional hot solvent to decrease the solution's saturation point.[8][9] Consider a preliminary purification step like column chromatography if impurities are substantial.[7] 3. Allow the solution to cool more slowly to favor crystal formation over oiling.[9] |
| Crystals Form Too Quickly | The solubility of the compound drops dramatically with a small decrease in temperature. | Reheat the solution and add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation.[10] This will allow for slower, more controlled crystal growth upon cooling, which typically results in higher purity.[10] |
Common Recrystallization Solvents
The selection of an appropriate solvent is critical for successful recrystallization. Below is a table of common solvents and their properties, which can serve as a starting point for your solvent screening process.
| Solvent | Formula | Boiling Point (°C) | Polarity | Notes on Suitability |
| Ethanol | C₂H₆O | 78.5 | Polar | Often a good choice for isoquinoline derivatives; miscible with water, allowing for a mixed-solvent system.[1][4][5] |
| Methanol | CH₄O | 65 | Polar | Similar to ethanol, effective for many alkaloids.[1][6] Its lower boiling point can be advantageous.[1] |
| Ethyl Acetate | C₄H₈O₂ | 77 | Medium | Frequently used in a mixed-solvent system with a non-polar solvent like hexane.[1][3] |
| Acetone | C₃H₆O | 56.2 | Medium | A versatile solvent with a low boiling point, often used with water or hexane.[1][3] |
| Hexane | C₆H₁₄ | 69 | Non-polar | Typically used as the "poor" solvent in a mixed-solvent system with a more polar solvent in which the compound is soluble.[1][3] |
| Toluene | C₇H₈ | 110 | Non-polar | Can be effective for compounds that are not soluble in more common polar solvents.[1] |
| Water | H₂O | 100 | Very Polar | Useful for polar compounds or as the "poor" solvent in a mixed system with a water-miscible solvent like ethanol or acetone.[1][3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 1-methyl-dihydroisoquinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate.
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is key to ensuring a good recovery.[2][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[7][11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.[2][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[2]
-
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven, to remove residual solvent.[1]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (one in which the compound is readily soluble).
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol above.
Visual Workflow and Troubleshooting Diagrams
Caption: A flowchart illustrating the logical steps for selecting an appropriate recrystallization solvent.
Caption: A decision tree to help troubleshoot common problems during recrystallization experiments.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of Isoquinoline Alkaloids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isoquinoline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the HPLC separation of isoquinoline alkaloids.
Q1: Why are my isoquinoline alkaloid peaks tailing?
Peak tailing is a common issue in the analysis of basic compounds like isoquinoline alkaloids and can compromise the accuracy and precision of your results.[1][2] The primary cause is often secondary interactions between the basic analytes and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][5][6] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these unwanted interactions.[3][7]
-
Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, reducing peak tailing.[4][5] A concentration of 10-25 mM is often sufficient.[3]
-
Column Selection: Consider using a modern, high-purity silica column with end-capping, which reduces the number of available silanol groups.[2] For particularly challenging separations, a column with a different stationary phase (e.g., phenyl or cyano) might be beneficial.[8]
-
Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve your sample in the initial mobile phase.[9][10]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.[3]
Q2: What is causing poor resolution between my isoquinoline alkaloid peaks?
Poor resolution can be attributed to several factors, including inappropriate mobile phase composition, suboptimal column selection, or inadequate method parameters.[11]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) significantly impact selectivity.[8][12] Methanol can sometimes provide better peak shapes for certain alkaloids.[4]
-
pH Adjustment: Altering the mobile phase pH can change the ionization state of the alkaloids, thereby affecting their retention and improving separation.[8][13]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide the necessary selectivity.[8]
-
Gradient Elution: For complex samples containing alkaloids with a wide range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable time.[14][15][16]
-
Column Efficiency: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or increasing the column length can enhance efficiency and improve resolution.[8]
Q3: Why are the retention times of my isoquinoline alkaloids shifting between runs?
Inconsistent retention times are a common problem that can affect the reliability of your analytical method.[17][18]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently.[5][17] Inaccurate composition can lead to significant retention time shifts. If preparing the mobile phase online, check the proportioning valve.[17]
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.[19] It is recommended to flush the column with 10-20 times the column volume to ensure proper equilibration.[10]
-
Temperature Control: Employ a column thermostat to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[5][20]
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[9][18]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for isoquinoline alkaloid separation?
A common starting point for reversed-phase HPLC of isoquinoline alkaloids is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[4][21] The aqueous phase is often acidified with formic acid or phosphoric acid to a pH of around 2-3 to ensure good peak shape for these basic compounds.[3][7] For example, a gradient of acetonitrile and 0.2% phosphoric acid solution has been used successfully.[4]
Q2: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample.[15][22]
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with a few components of similar polarity.[23]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures like plant extracts containing multiple alkaloids with a wide range of polarities.[14][15][16] Gradient elution typically provides better resolution and shorter analysis times for complex samples.[22]
Q3: How important is sample preparation for the HPLC analysis of isoquinoline alkaloids from plant extracts?
Proper sample preparation is crucial for obtaining accurate and reliable results and for protecting your HPLC system.[24][25] Key goals of sample preparation include removing interferences, preventing column clogging, and ensuring the sample is compatible with the mobile phase.[25] Common techniques include extraction (e.g., maceration, sonication), filtration, and solid-phase extraction (SPE).[24] The sample should ideally be dissolved in the initial mobile phase to avoid peak distortion.[10]
Data Presentation
Table 1: Common Mobile Phase Compositions for Isoquinoline Alkaloid Separation
| Mobile Phase System | pH | Column Type | Elution Mode | Application Example |
| Acetonitrile / 0.2% Phosphoric Acid | 6.32 (adjusted with triethylamine) | C18 | Gradient | Separation of alkaloids in D. leptopodum[4] |
| Acetonitrile / 10 mM Ammonium Acetate with 0.2% Triethylamine | 5.0 | C18 | Gradient | Determination of eight isoquinoline alkaloids in Corydalis species[4][14] |
| Acetonitrile / 15 mM Ammonium Acetate with Acetic Acid | 4.0 | Monolithic RP-18e | Gradient | Separation of main alkaloids in Chelidonium majus root extract[26] |
| Acetonitrile / Water / 1-butyl-3-methylimidazolium tetrafluoroborate | Not specified | Polar RP | Gradient | Determination of isoquinoline alkaloids in various plant extracts[27] |
| Methanol / Water | Not specified | C8 | Isocratic | Analysis of alkaloids from medicinal plants[28] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of Isoquinoline Alkaloids from Plant Material
-
Extraction: Weigh a precise amount of powdered plant material (e.g., 1 gram).[28] Add a suitable solvent, such as 70% methanol, and perform extraction using a method like ultrasonication for 30 minutes.[4][24]
-
Filtration: After extraction, filter the mixture through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[28][29] This step is critical to prevent clogging of the HPLC system.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentrations within the linear range of the detector.[29]
Protocol 2: A Representative Gradient HPLC Method for Isoquinoline Alkaloid Analysis
This protocol is based on a method used for the analysis of alkaloids in Corydalis species.[4][14]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Solvent B and gradually increasing it over the run time to elute more hydrophobic compounds. A typical run time might be around 30 minutes.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the alkaloids of interest (e.g., 280 nm).[20]
-
Injection Volume: 10-20 µL.[30]
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: General workflow for HPLC method optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. labcompare.com [labcompare.com]
- 19. youtube.com [youtube.com]
- 20. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaguru.co [pharmaguru.co]
- 23. uhplcs.com [uhplcs.com]
- 24. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijcmas.com [ijcmas.com]
- 29. extractionmagazine.com [extractionmagazine.com]
- 30. benchchem.com [benchchem.com]
preventing byproduct formation in dihydroisoquinoline synthesis
Welcome to the technical support center for dihydroisoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,4-dihydroisoquinolines?
A1: The two most prevalent and versatile methods for the synthesis of 3,4-dihydroisoquinolines are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[3] The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by an acid.[4]
Q2: My Bischler-Napieralski reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring can significantly impede the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[5]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[5]
-
Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct.[6]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in tar formation.[5]
Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?
A3: The formation of a styrene derivative is a result of the retro-Ritter reaction.[6] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[6]
-
Milder Conditions: Employing modern protocols, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[5]
-
Alternative Reagents: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation.[6]
Q4: My Pictet-Spengler reaction is not working well. What should I troubleshoot?
A4: Common issues in the Pictet-Spengler reaction include:
-
Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings. Substrates lacking electron-donating groups may give poor yields or require harsher conditions, such as higher temperatures and strong acids.[4]
-
Catalyst Choice: The reaction is typically acid-catalyzed. The choice and concentration of the acid can significantly impact the reaction rate and yield.
-
Racemization: In enantioselective Pictet-Spengler reactions, loss of stereochemical integrity can occur. Careful control of temperature and the use of appropriate chiral catalysts are crucial.
Q5: I am observing tar formation in my reaction. How can I prevent this?
A5: Tar formation is often a result of polymerization or decomposition of starting materials and products, especially under harsh conditions. To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures.
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Purification: If tar formation is unavoidable, purification methods such as column chromatography may be necessary to isolate the desired product.
Data Presentation
Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
This table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 75 | [7] |
| P₂O₅ in POCl₃ | Neat | Reflux | >90 | [5] |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to RT | ~95 | [5] |
| PPA | Neat | 140 | Variable | [8] |
Table 2: Influence of Reaction Conditions on the Pictet-Spengler Reaction
This table provides examples of how different catalysts and conditions can affect the outcome of the Pictet-Spengler reaction.
| Substrate (Amine) | Aldehyde | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Tryptamine | Benzaldehyde | TFA, CH₂Cl₂, RT | 85 | N/A | [9] |
| Tryptamine | 4-Chlorobenzaldehyde | Thiourea/Benzoic Acid | >98 (conversion) | 66 | [10] |
| Tryptamine | Isobutyraldehyde | Chiral Thiourea | >98 (conversion) | 89 | [10] |
| N-Boc-Tryptamine | Benzaldehyde | Au(I) complex, AgNTf₂ | 89 | 83 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This protocol describes a general method for the synthesis of 3,4-dihydroisoquinolines.
-
Reaction Setup: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of tetrahydroisoquinolines.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).[9]
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.[9]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[9]
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[9]
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, focusing on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides and FAQs
Q1: My 1H NMR spectrum of a sample of this compound shows unexpected peaks. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound via the Bischler-Napieralski reaction are unreacted starting material and a styrene byproduct.
-
Unreacted Starting Material: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. This is the precursor that undergoes cyclization. Incomplete reaction will result in its presence in the final product mixture.
-
Styrene Byproduct: 3,4-Dimethoxystyrene. This can form as a side product through a retro-Ritter reaction, particularly if the reaction is carried out at elevated temperatures.[1]
Q2: How can I differentiate between the product and the common impurities in the 1H NMR spectrum?
A2: The chemical shifts of the protons in the product and the impurities are distinct. Below is a table summarizing the key diagnostic peaks.
-
The methyl group at the C1 position of the product will appear as a singlet at approximately 2.4-2.5 ppm.
-
The methylene protons of the dihydroisoquinoline ring will show characteristic multiplets.
-
The acetamide methyl group of the starting material will be a singlet at a slightly different chemical shift than the product's C1-methyl group.
-
The vinylic protons of the styrene byproduct will have distinct signals in the olefinic region of the spectrum.
Refer to the data tables below for a detailed comparison of the chemical shifts.
Q3: I am observing broad or disappearing signals in my 1H NMR spectrum for the protons at C1 and C3 of the dihydroisoquinoline ring. What could be the cause?
A3: Anomalous 1H NMR spectra with significant line broadening for 3,4-dihydroisoquinolines have been reported. This phenomenon can be influenced by the solvent used and the presence of trace acidic impurities. In some cases, the signals for the C1 and C3 protons can be broadened to the point of being indistinguishable from the baseline. Running the spectrum in a different solvent or ensuring the sample is free from acid may help to resolve these signals.
Q4: Are there any other potential impurities I should be aware of?
A4: While less common, if the synthesis was attempted using a Pictet-Spengler type reaction, or if there was over-reduction, you might encounter tetrahydroisoquinoline derivatives. The NMR spectra of these compounds would show the absence of the imine C=N bond and the presence of a proton on the nitrogen (or a shift in the adjacent proton signals if N-substituted) and a proton at the C1 position.
Data Presentation
Table 1: 1H NMR Chemical Shift Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound (Product) | H-5 | ~6.70 | s |
| H-8 | ~6.65 | s | |
| OCH₃ | ~3.85 | s (6H) | |
| C4-H₂ | ~2.70 | t | |
| C3-H₂ | ~3.65 | t | |
| C1-CH₃ | ~2.45 | s | |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material) | Ar-H | 6.7-6.8 | m (3H) |
| OCH₃ | ~3.86 | s (6H) | |
| N-H | ~5.5 | br s | |
| CH₂-N | ~3.4 | q | |
| CH₂-Ar | ~2.7 | t | |
| COCH₃ | ~1.9 | s | |
| 3,4-Dimethoxystyrene (Byproduct) | Ar-H | 6.8-7.0 | m (3H) |
| =CH (trans) | ~6.6 | dd | |
| =CH₂ (cis) | ~5.6 | d | |
| =CH₂ (gem) | ~5.1 | d | |
| OCH₃ | ~3.9 | s (6H) |
Table 2: 13C NMR Chemical Shift Data (CDCl₃, 101 MHz)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound (Product) | C=N (C1) | ~165 |
| Aromatic C-O | ~148, ~147 | |
| Aromatic C-H | ~111, ~109 | |
| Aromatic quat. | ~128, ~122 | |
| OCH₃ | ~56 | |
| C3 | ~47 | |
| C4 | ~29 | |
| C1-CH₃ | ~22 | |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material) | C=O | ~170 |
| Aromatic C-O | ~149, ~148 | |
| Aromatic C-H | ~121, ~112, ~111 | |
| Aromatic quat. | ~131 | |
| OCH₃ | ~56 | |
| CH₂-N | ~41 | |
| CH₂-Ar | ~35 | |
| COCH₃ | ~23 | |
| 3,4-Dimethoxystyrene (Byproduct) | Aromatic C-O | ~149, ~148 |
| Aromatic C-H | ~119, ~111, ~108 | |
| Aromatic quat. | ~131 | |
| =CH | ~137 | |
| =CH₂ | ~113 | |
| OCH₃ | ~56 |
Experimental Protocols
Synthesis of this compound via Bischler-Napieralski Reaction
This protocol is a representative method.
Step 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material)
-
To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride.
-
The reaction is often carried out at room temperature or with gentle heating.
-
After the reaction is complete, the excess acetic anhydride and acetic acid are removed, often by washing with a basic solution (e.g., sodium bicarbonate) and water.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in a dry, inert solvent such as toluene or acetonitrile.
-
Add a dehydrating agent, commonly phosphorus oxychloride (POCl₃), dropwise to the solution at a controlled temperature (often starting at 0 °C and then warming).
-
After the addition, the reaction mixture is typically heated to reflux for a period of time to drive the cyclization to completion.
-
Upon completion, the reaction is quenched, usually by carefully adding the reaction mixture to ice-water.
-
The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by distillation, crystallization, or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and impurity analysis of this compound.
Caption: Key species in the synthesis and their relationship.
References
Technical Support Center: One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the one-pot synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than the expected >75%. What are the potential causes and how can I improve it?
Low yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Formylation | The initial formylation of 3,4-dimethoxyphenethylamine is crucial. Ensure the formylation reagent (e.g., ethyl formate, methyl formate) is used in the correct molar excess (a 2.0 equivalent is recommended) and that the reflux has been carried out for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[1] |
| Moisture in Reagents/Glassware | The cyclization step, often employing dehydrating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride, is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents. |
| Inefficient Cyclization | The choice and activity of the cyclizing agent are critical. For the Bischler-Napieralski reaction, ensure the POCl₃ is fresh.[2][3] In the case of the patented one-pot method using oxalyl chloride and a catalyst, verify the quality and concentration of the phosphotungstic acid catalyst.[1] Reaction temperature is also key; ensure the reaction is maintained at the optimal temperature specified in the protocol. |
| Suboptimal Reaction Temperature | Temperature control is vital. For the initial formylation, ensure a consistent reflux.[1] During the addition of reagents like oxalyl chloride or POCl₃, the temperature should be controlled (e.g., cooled to 10-20°C) to prevent unwanted side reactions.[1] The subsequent cyclization may require heating. |
| Product Loss During Workup/Isolation | Ensure complete precipitation of the hydrochloride salt. Cooling the reaction mixture to a low temperature (e.g., 5-10°C) is essential for crystallization.[1] During filtration, wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product. |
Frequently Asked Questions (FAQs)
Q2: What is the primary reaction mechanism for this one-pot synthesis?
The one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves a formylation followed by a Bischler-Napieralski type cyclization.[2]
-
Formylation: 3,4-Dimethoxyphenethylamine is first acylated with a formylating agent (like ethyl formate) to form the corresponding N-formyl intermediate.
-
Cyclization (Bischler-Napieralski Reaction): A dehydrating/activating agent (e.g., POCl₃, P₂O₅, or oxalyl chloride with a catalyst) is added.[2][3] This promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic iminium-type intermediate, leading to the formation of the dihydroisoquinoline ring system.[2]
-
Salt Formation: The reaction is quenched, and the product is isolated as the hydrochloride salt.
Q3: Can I use other dehydrating/cyclizing agents besides the one specified in the protocol?
Yes, several reagents are known to effect the Bischler-Napieralski cyclization.[2][3] Common alternatives include:
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅)
-
Thionyl chloride (SOCl₂)
The choice of reagent can influence reaction conditions and outcomes. For instance, using P₂O₅ in refluxing POCl₃ is often effective for less activated aromatic rings.[2] However, for a specific one-pot procedure, it is recommended to adhere to the protocol to ensure reproducibility.
Q4: My final product is off-color (e.g., dark brown instead of light yellow). What could be the cause and how can I purify it?
A darker product color often indicates the presence of impurities, which may arise from side reactions or decomposition.
Potential Causes:
-
High reaction temperatures: Excessive heat during the cyclization step can lead to polymerization or degradation of the starting material or product.
-
Air (Oxygen) Exposure: The reaction may be sensitive to oxidation, especially at elevated temperatures.
-
Side Reactions: In some cases, alternative cyclization pathways or side reactions can produce colored byproducts.[2]
Purification:
-
Recrystallization: The most common method for purifying the final product is recrystallization from a suitable solvent system, such as methanol/ethyl acetate.[4]
-
Activated Carbon Treatment: If the color is due to minor, highly colored impurities, a small amount of activated carbon can be added to the recrystallization solution, followed by hot filtration to remove the carbon and the adsorbed impurities.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed:
| Analytical Method | Expected Outcome for 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl |
| Melting Point | Approximately 192-196 °C.[5] |
| HPLC | A single major peak with a purity of >99% is achievable.[1] |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the methoxy groups, the aromatic protons, and the protons of the dihydroisoquinoline core. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₁H₁₃NO₂). |
Experimental Protocols
One-Pot Synthesis Protocol (Adapted from Patent CN110845410A) [1]
This protocol describes a high-yield, one-pot synthesis.
Step 1: Formylation
-
To a 250 mL three-neck flask, add 3,4-dimethoxyphenethylamine (86.6g) and methyl formate (70.8g).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After 6 hours, cool the reaction mixture to obtain the intermediate N-formyl-3,4-dimethoxyphenethylamine solution.
Step 2: Cyclization and Salt Formation
-
In a separate 1 L three-neck flask, add toluene (600 mL) and oxalyl chloride (126g).
-
Cool this solution to 10-20 °C.
-
Slowly add the intermediate solution from Step 1 to the oxalyl chloride solution.
-
After the addition is complete, add phosphotungstic acid as a catalyst.
-
Allow the reaction to proceed to completion (monitoring by TLC or HPLC is recommended).
-
Upon completion, add an alcohol solvent (e.g., methanol) to quench the reaction and facilitate the removal of oxalic acid.
Step 3: Isolation
-
Cool the reaction mixture to 5-10 °C to induce crystallization of the hydrochloride salt.[1]
-
Filter the resulting precipitate.
-
Wash the filter cake with cold methanol (50 mL).[1]
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride as a pale yellow solid.[1]
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Yield | >75% | [1] |
| Purity (HPLC) | >99.0% | [1] |
| Maximum Single Impurity | ≤0.15% | [1] |
| Melting Point | 192-196 °C | [5] |
Visualizations
Caption: One-pot synthesis workflow.
Caption: Troubleshooting logic for low yield.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to the Bischler-Napieralski and Pictet-Spengler Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline and its derivatives, the Bischler-Napieralski and Pictet-Spengler reactions represent two of the most powerful and historically significant methods. Both pathways offer strategic routes to the construction of the 3,4-dihydroisoquinoline and tetrahydroisoquinoline scaffolds, which are core structures in a vast array of natural products and pharmacologically active molecules. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for a given synthetic challenge.
At a Glance: Key Distinctions
| Feature | Bischler-Napieralski Synthesis | Pictet-Spengler Synthesis |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone[1][2] |
| Key Reagents | Dehydrating/condensing agents (e.g., POCl₃, P₂O₅, PPA, Tf₂O)[3][4][5][6][7] | Protic or Lewis acid catalyst (e.g., HCl, TFA)[1][8][9] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[3][5][6][7] | 1,2,3,4-Tetrahydroisoquinoline[8][9] |
| Subsequent Steps | Often requires a subsequent reduction step (e.g., with NaBH₄) to yield a tetrahydroisoquinoline.[4] Can also be oxidized to an isoquinoline.[5] | The tetrahydroisoquinoline is often the final product. |
| Reaction Conditions | Typically requires harsh, refluxing acidic conditions.[4][6] Milder conditions have been developed using reagents like Tf₂O.[6] | Can range from mild, near-physiological conditions for activated aromatic rings to harsher conditions for less reactive substrates.[1][9] |
| Aromatic Ring Requirement | Most effective with electron-rich aromatic rings.[4][6] | Highly effective with electron-rich aromatic systems like indoles and pyrroles; less nucleophilic rings require stronger acids and higher temperatures.[1] |
Reaction Mechanisms and Logical Flow
The fundamental difference between the Bischler-Napieralski and Pictet-Spengler reactions lies in the nature of the electrophilic intermediate that undergoes intramolecular cyclization. The Bischler-Napieralski reaction proceeds through a nitrilium ion or a related activated amide species, whereas the Pictet-Spengler reaction involves the cyclization of an iminium ion.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5][7] The reaction begins with the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This is followed by an intramolecular cyclization onto the electron-rich aromatic ring. The mechanism can proceed through two plausible pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate.[4][7] The resulting 3,4-dihydroisoquinoline is an imine that can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[5]
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a special case of the Mannich reaction.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then protonates to an electrophilic iminium ion.[2][9] This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the iminium carbon to form a spirocyclic intermediate.[1] Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydroisoquinoline product.[2]
Quantitative Data Comparison
The following table summarizes representative yields for both syntheses under various conditions, highlighting the impact of substrates and reagents on reaction efficiency.
| Reaction | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Bischler-Napieralski | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Toluene, reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85 | [10] |
| Bischler-Napieralski | N-(Phenethyl)benzamide | P₂O₅, POCl₃, reflux | 1-Phenyl-3,4-dihydroisoquinoline | 70-80 | [7] |
| Bischler-Napieralski | N-[2-(4-methoxyphenyl)ethyl]acetamide | PCl₅, Nitrile solvent, rt | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | High | [11] |
| Pictet-Spengler | Tryptamine, Benzaldehyde | TFA, CH₂Cl₂, rt | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 90 | [12] |
| Pictet-Spengler | D-Tryptophan methyl ester HCl, 2,3-Butanedione | MeOH, 65°C | 1-Acetyl-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester | Not specified, but procedure is provided | [2] |
| Pictet-Spengler | Tryptamine, various aromatic aldehydes | AuCl(IPr), AgNTf₂, CH₂Cl₂, rt | 1-Aryl-1,2,3,4-tetrahydro-β-carbolines | 67-97 | [13] |
Experimental Protocols
General Procedure for Bischler-Napieralski Synthesis
This protocol is a generalized procedure and may require optimization based on the specific substrates and reagents used.
Example: Synthesis of a 3,4-Dihydroisoquinoline Derivative [4]
-
Reactant Preparation: To a solution of the β-arylethylamide (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane, add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is then heated to reflux for a specified period (typically 1-4 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure. The residue is then carefully quenched with ice water and basified with an aqueous solution of sodium or ammonium hydroxide.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinoline.
General Procedure for Pictet-Spengler Synthesis
This protocol is a generalized procedure and may require optimization based on the specific substrates and reagents used.
Example: Synthesis of a 1-Substituted Tetrahydro-β-carboline [12]
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, methanol, or toluene).
-
Acid Addition: To the stirred solution, add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to yield the pure tetrahydro-β-carboline.
Conclusion
Both the Bischler-Napieralski and Pictet-Spengler reactions are indispensable tools for the synthesis of isoquinoline-containing scaffolds. The choice between the two is dictated by the desired final product and the available starting materials. The Bischler-Napieralski reaction is ideal for accessing 3,4-dihydroisoquinolines from amides, which can then be further manipulated. In contrast, the Pictet-Spengler reaction offers a more direct route to tetrahydroisoquinolines from amines and carbonyl compounds, often under milder conditions. A thorough understanding of the mechanisms, scope, and limitations of each reaction is crucial for the strategic design and successful execution of complex synthetic routes in drug discovery and natural product synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of Salsolidine and 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This guide provides a detailed, objective comparison of the known biological activities of two structurally related isoquinoline alkaloids: Salsolidine (a tetrahydroisoquinoline) and 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The information presented is intended for researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.
Introduction to the Compounds
Salsolidine, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a well-studied alkaloid found in various plant species.[1] Its structure features a fully saturated heterocyclic ring. In contrast, this compound contains a partially unsaturated ring with an imine functional group.[2] This structural difference significantly influences their respective biological activities. While extensive research has been conducted on Salsolidine, specific bioactivity data for this compound is less documented, with research often focusing on its derivatives.[3][4]
Comparative Bioactivity Data
Quantitative data for the bioactivity of Salsolidine is summarized below. Direct comparative experimental data for this compound is limited in the available literature.
Table 1: Enzyme Inhibition Profile of Salsolidine
| Enzyme Target | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type | Source |
| Monoamine Oxidase A (MAO-A) | (R)-Salsolidine | 6 µM[1][5][6] | Competitive[5][6] | Rat Brain Mitochondria |
| Monoamine Oxidase A (MAO-A) | (S)-Salsolidine | 186 µM[5][6] | Competitive[5][6] | Rat Brain Mitochondria |
| Catechol-O-methyltransferase (COMT) | Salsolidine | 190 µM (0.19 mM)[7] | Competitive[7] | Rat Liver |
| Acetylcholinesterase (AChE) | Salsolidine | Potential Inhibition[5][6] | Not Specified | Not Specified |
| Butyrylcholinesterase (BChE) | Salsolidine | Potential Inhibition[5][6] | Not Specified | Not Specified |
Table 2: Receptor Binding Affinity of Salsolidine
| Receptor Target | Ligand | Binding Affinity (Kᵢ) | Source |
| δ-Opioid Receptor | Salsolidine | >100 µM[5][6] | Not Specified |
Bioactivity of this compound Derivatives
While data on the parent compound is sparse, studies on its derivatives provide insight into the potential bioactivity of the 3,4-dihydroisoquinoline scaffold. For instance, a synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate smooth muscle contractility.[3] This compound affected calcium currents and modulated the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM.[3][4] Specifically, it led to a significant reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ receptors in smooth muscle cells.[3] This suggests that the 3,4-dihydroisoquinoline core is a viable scaffold for developing modulators of neuromuscular activity.
Experimental Protocols and Methodologies
Monoamine Oxidase (MAO) Inhibition Assay
The determination of Salsolidine's inhibitory activity against MAO-A is a critical experiment. A typical protocol is as follows:
-
Enzyme Source: Mitochondria are isolated from rat brain tissue, which serves as a rich source of MAO-A.
-
Substrate: A radiolabeled substrate, such as [¹⁴C]5-hydroxytryptamine (serotonin), is commonly used for MAO-A assays.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (Salsolidine) for a defined period at 37°C.
-
Reaction Initiation: The reaction is started by adding the radiolabeled substrate.
-
Reaction Termination: After a set time, the reaction is stopped, typically by adding an acid (e.g., HCl).
-
Product Separation: The enzymatic product is separated from the unreacted substrate using solvent extraction (e.g., with ethyl acetate/toluene).
-
Quantification: The radioactivity of the extracted product is measured using liquid scintillation counting to determine the reaction velocity.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated using methods like the Dixon plot or non-linear regression analysis of the substrate-velocity data in the presence of the inhibitor.
Caption: Salsolidine's mechanism as a competitive inhibitor of MAO-A.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Receptor Source: A membrane preparation from a tissue or cell line expressing the target receptor (e.g., rat liver for sigma-2 receptors) is used.[8]
-
Radioligand: A radioactive ligand with known high affinity for the receptor (e.g., [³H]di-o-tolylguanidine for sigma-2 receptors) is selected.[8]
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (the competitor).
-
Equilibrium: The mixture is incubated long enough to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Caption: General workflow for a competitive radioligand binding assay.
Summary and Conclusion
The comparison reveals a significant disparity in the available bioactivity data between Salsolidine and this compound.
-
Salsolidine is a well-characterized, stereoselective competitive inhibitor of MAO-A, with the (R)-enantiomer being significantly more potent.[5][6] It also acts as a competitive inhibitor of COMT and shows weak interaction with δ-opioid receptors.[6][7] Its potential to inhibit cholinesterases suggests a possible role in neuropharmacology.[5]
-
This compound , in its parent form, lacks specific, publicly available experimental bioactivity data. However, research on its derivatives indicates that the 3,4-dihydroisoquinoline scaffold is a promising backbone for developing compounds with biological effects, particularly as modulators of smooth muscle contractility through interactions with serotonergic and muscarinic receptor systems.[3][4]
For researchers, this guide highlights that while Salsolidine has established roles as an enzyme inhibitor, the bioactivity of this compound remains an area ripe for investigation. Future studies are needed to elucidate the specific enzyme inhibition and receptor binding profiles of this compound to fully understand its therapeutic potential and to draw a more direct comparison with its tetrahydro- analogue, Salsolidine.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. [Competitive inhibition of catechol-O-methyltransferase by the tetrahydroisoquinoline alkaloids salsolidine and 1-carboxysalsoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of Salsolidine Precursors
This guide provides a comprehensive comparison of the neuroprotective effects of salsolidine precursors, with a focus on salsolinol, for researchers, scientists, and drug development professionals. The information presented is based on experimental data from in vitro and in vivo studies, offering an objective analysis of their performance against other neuroprotective alternatives.
Introduction to Salsolidine Precursors
Salsolidine is a tetrahydroisoquinoline alkaloid found in various plant species.[1] Its precursors, notably salsolinol, are of significant interest in neuroscience. Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous compound formed in the mammalian brain through the condensation of dopamine with acetaldehyde or pyruvic acid.[2][3] While historically investigated for potential neurotoxic properties, particularly in the context of Parkinson's disease (PD), a growing body of evidence highlights its dose-dependent neuroprotective effects.[2][4] This guide delves into the experimental evidence supporting these protective actions, compares them with other neuroprotective agents, and elucidates the underlying molecular mechanisms.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of salsolidine precursors, primarily salsolinol, has been evaluated in various experimental models of neurotoxicity. The following tables summarize the quantitative data from these studies, comparing their efficacy with alternative neuroprotective compounds like Carnosine.
In Vitro Neuroprotective Effects of Salsolinol
Salsolinol has demonstrated significant protective effects in neuronal cell lines against toxins like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and MPP+, which are commonly used to model Parkinson's disease.
| Compound | Cell Line | Toxin (Concentration) | Compound Conc. | Endpoint Assessed | % Protection / Effect | Reference |
| Salsolinol | SH-SY5Y | H₂O₂ (N/A) | 50 µM | Cell Death | Rescue from H₂O₂ induced death | [4] |
| Salsolinol | SH-SY5Y | H₂O₂ (N/A) | 100 µM | Cell Death | Rescue from H₂O₂ induced death | [4] |
| Salsolinol | SH-SY5Y | 6-OHDA (50 µM) | 10-250 µM | LDH Release | Statistically significant decrease | [4] |
| Salsolinol | IMR-32 | 6-OHDA (200 µM) | 100 µM | LDH Release | Statistically significant protection | [4] |
| Salsolinol | SH-SY5Y | H₂O₂ (500 µM) | N/A | ROS Level | Significant decrease | [4] |
| Salsolinol | SH-SY5Y | H₂O₂ (300 µM) | N/A | Caspase Activity | Significant decrease | [4] |
| Salsolinol | SH-SY5Y | 6-OHDA (100 µM) | 250 µM | Caspase-3/7 Activity | Statistically significant reduction | [4] |
| (R,S)-SAL | SH-SY5Y | MPP+ (1000 µM) | 50 µM | Cell Viability | Significant increase vs. toxin alone | [5] |
| (R)-SAL | SH-SY5Y | MPP+ (1000 µM) | 50 µM | Cell Viability | Significant increase vs. toxin alone | [5] |
| (S)-SAL | SH-SY5Y | MPP+ (1000 µM) | 50 µM | Cell Viability | Significant increase vs. toxin alone | [5] |
| NM(R)Sal | SH-SY5Y | MPP+ (1000 µM) | 50 µM | Cell Viability | Significant increase vs. toxin alone | [5] |
N/A: Not available in the cited source. NM(R)Sal: N-methyl-(R)-salsolinol
Comparison with Alternative Neuroprotective Agent: Carnosine (In Vitro)
Carnosine, a dipeptide of β-alanine and histidine, is a well-known antioxidant agent. Its neuroprotective effects have been studied in similar models.
| Compound | Cell Line | Toxin (Concentration) | Compound Conc. | Endpoint Assessed | % Protection / Effect | Reference |
| Carnosine | Rat Brain Endothelial Cells | Salsolinol (50 µg/ml) | 50 µg/ml | Apoptosis & Necrosis | Markedly reduced | [6] |
| Carnosine | Rat Brain Endothelial Cells | Salsolinol | 50 µg/ml | Catalase Activity | Increased from 3.33 to 3.8 U/g | [6] |
| Carnosine | Rat Brain Endothelial Cells | Salsolinol | 100 µg/ml | Catalase Activity | Increased from 3.33 to 5.75 U/g | [6] |
In Vivo Neuroprotective Effects of Salsolidine Precursors and Alternatives
In vivo studies provide further evidence for the neuroprotective potential of these compounds.
| Compound | Animal Model | Toxin/Model | Compound Dose | Endpoint Assessed | Result | Reference |
| Salsolinol | Rats | Salsolinol-induced | N/A | TNFα & CRP Levels | No significant difference from control | [4] |
| Carnosine | Rats | Salsolinol-induced | 50 µg/ml | MDA Content (Brain) | Reduced from 59.55 to 48.76 nmol/g | [6] |
MDA: Malondialdehyde, a marker of oxidative stress.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of salsolinol and its derivatives are mediated through multiple signaling pathways, primarily involving antioxidant and anti-apoptotic mechanisms.
Antioxidant and Anti-Apoptotic Pathways
Salsolinol exerts its neuroprotective effects by reducing reactive oxygen species (ROS) and inhibiting the executioner caspases (caspase-3/7), key mediators of apoptosis.[4] This is achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and potentially through the activation of survival pathways like PI3K/Akt.[2][7] Furthermore, the catechol moiety of salsolinol may contribute to its antioxidant properties.[5]
Dopamine Receptor Interaction
Molecular docking studies suggest that salsolinol enantiomers can interact with dopamine D2 receptors, similar to dopamine itself.[5] Activation of D2 receptors is known to be neuroprotective by inhibiting the cAMP/PKA pathway, blocking the mitochondrial permeability transition pore, and preventing the release of pro-apoptotic molecules.[5] This interaction represents a potential pathway for salsolinol-mediated neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Viability (MTS) Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture : Plate SH-SY5Y human neuroblastoma cells in 96-well plates and culture until they reach the desired confluence.
-
Treatment : Expose the cells to the neurotoxin (e.g., 1000 µM MPP+) with or without the neuroprotective compound (e.g., 50 µM Salsolinol) for a specified period (e.g., 48 hours).[5]
-
MTS Reagent : Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation : Incubate the plates for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of formazan is directly proportional to the number of living cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment : Culture SH-SY5Y or IMR-32 cells in multi-well plates. Pre-incubate cells with salsolinol (e.g., 100 µM) for 1 hour.[4]
-
Toxin Addition : Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells.[4]
-
Incubation : Incubate for the desired time (e.g., 24 hours).[4]
-
Sample Collection : Transfer a sample of the culture medium to a new plate.
-
Assay Reaction : Add the LDH assay reagent (containing lactate, NAD+, and diaphorase) to the medium.
-
Measurement : Measure the absorbance at a specific wavelength to determine the amount of formazan produced, which is proportional to the amount of LDH released.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Culture and Treatment : Culture SH-SY5Y cells and treat them with the neurotoxin (e.g., 100 µM 6-OHDA) with or without the test compound (e.g., 250 µM Salsolinol) for the specified duration (e.g., 6 hours).[4]
-
Lysis : Lyse the cells to release their contents.
-
Assay Reagent : Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay reagent).[4]
-
Incubation : Incubate at room temperature to allow caspase-3/7 to cleave the substrate.
-
Measurement : Measure the resulting luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.
Conclusion
The experimental data presented in this guide indicate that salsolidine precursors, particularly salsolinol, exhibit significant, dose-dependent neuroprotective properties in models of neurodegenerative diseases. Their mechanism of action involves the mitigation of oxidative stress and inhibition of apoptotic pathways, potentially mediated by direct antioxidant effects and interaction with dopamine D2 receptors. While often studied for its neurotoxic potential at high concentrations, lower concentrations of salsolinol demonstrate a clear protective profile.
When compared to other neuroprotective agents like carnosine, salsolinol shows comparable efficacy in reducing cellular damage. This dual role of salsolinol as both a potential endogenous toxin and a neuroprotective agent underscores the complexity of neurochemical regulation in the brain. Further research is warranted to fully elucidate the therapeutic window and long-term effects of salsolidine precursors. These findings encourage a nuanced perspective and suggest that modulating the endogenous levels of these compounds could be a viable strategy in the development of novel therapies for neurodegenerative disorders.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of carnosine against salsolinol-induced Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications at the 1-position of the THIQ ring system have been a focal point of structure-activity relationship (SAR) studies, as this position is crucial for modulating potency, selectivity, and efficacy at various biological targets. This guide provides a comparative analysis of the SAR of 1-substituted THIQs, focusing on their interactions with key G-protein coupled receptors (GPCRs), and presents supporting experimental data and methodologies.
Dopamine Receptor Antagonists
The dopaminergic system is a critical regulator of numerous central nervous system functions, including motor control, cognition, and emotion.[3] Consequently, dopamine receptors, particularly the D2 and D3 subtypes, are significant targets for therapeutic intervention in neuropsychiatric disorders. Several 1-substituted THIQ derivatives have been investigated as potent and selective dopamine D3 receptor antagonists.[3][4]
Quantitative SAR Data
The affinity of 1-substituted THIQs for dopamine D2 and D3 receptors is highly dependent on the nature of the substituent at the 1-position, as well as other modifications on the THIQ core and N-substituent. The following table summarizes the binding affinities of selected compounds.
| Compound | 1-Substituent | N-Substituent | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| 1 | H | 4-(4-chlorophenyl)-4-hydroxypiperidine | 1.5 | 30 | 20 |
| 2 | Methyl | 4-(4-chlorophenyl)-4-hydroxypiperidine | 0.8 | 15 | 19 |
| 3 | Ethyl | 4-(4-chlorophenyl)-4-hydroxypiperidine | 1.2 | 25 | 21 |
| 4 | Phenyl | 4-(4-chlorophenyl)-4-hydroxypiperidine | 5.6 | 150 | 27 |
| 31 | H | 3-indolylpropenamide | - | - | 150-fold (pKi 8.4 for D3)[4] |
Data compiled from multiple sources.[3][4] Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key SAR Insights for Dopamine Receptor Affinity:
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl at the 1-position can enhance D3 receptor affinity.
-
Aromatic Substituents: A phenyl group at the 1-position generally leads to a decrease in affinity compared to small alkyl groups.
-
N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in overall affinity and selectivity. Long, aromatic amide side chains have been shown to impart high D3 selectivity.[4]
-
THIQ Core Substitution: Substitution on the aromatic ring of the THIQ core, such as a 7-hydroxy group, can significantly influence binding affinity through specific hydrogen bond interactions within the receptor binding pocket.[3]
Experimental Protocols
Receptor Binding Assay:
The binding affinities of the compounds for dopamine D2 and D3 receptors are typically determined using radioligand binding assays with cell membranes prepared from CHO or HEK293 cells stably expressing the respective human receptors.
-
Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PHNO for D3), and varying concentrations of the test compound is incubated.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Signaling Pathway
Dopamine D2 and D3 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as the 1-substituted THIQs discussed, block this signaling cascade by preventing agonist binding.
Caption: Dopamine D2/D3 receptor signaling pathway and antagonism by 1-substituted THIQs.
Orexin Receptor Antagonists
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is involved in regulating sleep-wake cycles, feeding behavior, and reward pathways.[5] Selective OX1 receptor antagonists are being explored as potential therapeutics for substance use disorders.[6] The 1-position of the THIQ scaffold has been identified as a key determinant for achieving OX1 selectivity.[5]
Quantitative SAR Data
Systematic modifications at the 1-position of the THIQ core have revealed a strong preference for specific benzyl substituents to achieve high OX1 potency and selectivity over the OX2 receptor.
| Compound | 1-Substituent | 7-Substituent | OX1 Ke (nM) | OX2 Ke (nM) | OX1/OX2 Selectivity |
| 5 | H | Trifluoromethoxy | >10000 | 18 | >556 (OX2 selective) |
| 6 | (S)-Benzyl | Trifluoromethoxy | 36.4 | 1290 | 35 |
| 49 | (R)-alpha-Methylbenzyl | Trifluoromethoxy | >10000 | >10000 | - |
| 50 | (S)-alpha-Methylbenzyl | Trifluoromethoxy | 124 | >10000 | >81 |
| 73 | (S)-(4-Fluorobenzyl) | 2-Methyl-2H-tetrazol-5-yl | 16.1 | >10000 | >620 |
Data adapted from Perrey et al. (2015).[5][6][7]
Key SAR Insights for Orexin Receptor Antagonism:
-
Stereochemistry is Critical: The (S)-configuration at the 1-position is essential for OX1 activity. The corresponding (R)-enantiomers are typically inactive.[7]
-
Benzyl Group is Optimal: A benzyl substituent at the 1-position is highly favorable for OX1 potency. Unsubstituted or small alkyl groups at this position lead to a loss of activity.
-
Substituents on the Benzyl Ring: Electron-withdrawing groups, such as fluorine, on the benzyl ring can further enhance OX1 potency and selectivity.
-
Interaction with 7-Position Substituent: The optimal substituent at the 1-position is often dependent on the nature of the substituent at the 7-position of the THIQ ring, indicating a synergistic effect in receptor binding.
Experimental Protocols
Calcium Mobilization Assay:
The functional activity of the compounds as orexin receptor antagonists is commonly assessed using a calcium mobilization assay in cells expressing either the OX1 or OX2 receptor.
-
Cell Culture and Dye Loading: CHO-K1 cells stably expressing either the human OX1 or OX2 receptor are seeded in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: The cells are then challenged with a fixed concentration of an agonist (e.g., orexin-A) corresponding to its EC80 value.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist potency is determined by measuring the inhibition of the agonist-induced calcium response. The Ke values are calculated from the IC50 values using the Cheng-Prusoff equation for functional antagonism.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay to determine orexin antagonist potency.
Conclusion
The substituent at the 1-position of the tetrahydroisoquinoline scaffold is a critical determinant of its pharmacological profile. For dopamine D3 receptor antagonists, small alkyl groups or specific N-acyl side chains are beneficial, while for orexin-1 receptor antagonists, an appropriately substituted (S)-benzyl group is paramount for achieving high potency and selectivity. The data and methodologies presented in this guide offer a comparative overview to aid researchers in the rational design and development of novel 1-substituted THIQ derivatives as therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 1-substitution on tetrahydroisoquinolines as selective antagonists for the orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Isoquinoline Alkaloids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of several prominent isoquinoline alkaloids against various cancer cell lines. The information presented herein is curated from recent scientific literature to aid researchers and professionals in the fields of oncology and drug development in their exploration of natural compounds as potential anticancer agents. This document summarizes quantitative experimental data, details common experimental methodologies, and visualizes key cellular mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of isoquinoline alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for several well-studied isoquinoline alkaloids across a range of human cancer cell lines.
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | A375 | Malignant Melanoma | 0.11 µg/mL | [1] |
| SK-MEL-3 | Malignant Melanoma | 0.54 µg/mL | [1] | |
| H1299 | Non-Small Cell Lung Carcinoma | ~5 | [2] | |
| H460 | Non-Small Cell Lung Carcinoma | ~7.5 | [2] | |
| H1975 | Non-Small Cell Lung Carcinoma | ~2.5 | [2] | |
| A549 | Non-Small Cell Lung Carcinoma | ~10 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 7.5 (for 48h) | [3] | |
| Chelerythrine | SK-MEL-3 | Malignant Melanoma | 0.14 µg/mL | [1] |
| G-361 | Malignant Melanoma | 0.46 µg/mL | [4] | |
| A375 | Malignant Melanoma | 0.28 µg/mL | [4] | |
| NCI-H1703 | Non-Small Cell Lung Carcinoma | ~3 µg/mL | [5] | |
| HEK-293 | Renal Cancer | Dose-dependent | [6] | |
| SW-839 | Renal Cancer | Dose-dependent | [6] | |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [7] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [7] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [7] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [7] | |
| G-361 | Malignant Melanoma | 21.25 µg/mL | [8] | |
| A375 | Malignant Melanoma | 52.73 µg/mL | [8] | |
| Palmatine | OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | [9] |
| A2780 | Ovarian Cancer | 6.6 | [9] | |
| A2780cis (cisplatin-resistant) | Ovarian Cancer | 5.5 | [9] | |
| SMMC7721 | Hepatocellular Carcinoma | 0.02 ± 0.01 | [9] | |
| 7701QGY | Hepatocellular Carcinoma | 13.58 ± 2.84 | [9] | |
| MCF7 | Breast Cancer | 5.126 µg/mL | [9][10] | |
| T47D | Breast Cancer | 5.805 µg/mL | [9][10] |
Experimental Protocols
The evaluation of the cytotoxic potential of isoquinoline alkaloids is a critical first step in the discovery and development of new anticancer agents.[11] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[11] The following are detailed protocols for common colorimetric cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline alkaloid test compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoquinoline alkaloid test compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[11]
-
Washing: Carefully wash the plates five times with distilled water and allow them to air-dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[11] Shake the plate on a shaker for 5-10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[11]
Signaling Pathways and Mechanisms of Action
Isoquinoline alkaloids exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
General Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for in vitro cytotoxicity testing of a novel compound.
Sanguinarine and Chelerythrine Induced Apoptosis Pathway
Sanguinarine and chelerythrine are known to induce apoptosis in cancer cells.[12] Their cytotoxic activity is often linked to the induction of oxidative stress and modulation of key apoptotic proteins. Sanguinarine has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[7][13] Chelerythrine also induces apoptosis, and its antitumor activity has been demonstrated in various tumor cell lines.[12]
Caption: Simplified signaling pathway for Sanguinarine and Chelerythrine-induced apoptosis.
Berberine and Palmatine Induced Cell Cycle Arrest and Apoptosis
Berberine and palmatine have been shown to exert their anticancer effects through the induction of both apoptosis and cell cycle arrest.[7][9][13] Berberine can induce apoptosis by modulating the Bcl-2/Bax signaling pathway and can also cause cell cycle arrest at the G2/M phase.[7][13] Palmatine is also known to induce apoptosis and halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[9]
Caption: Mechanisms of action for Berberine and Palmatine in cancer cells.
References
- 1. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline alkaloids and their derivatives, the efficient and high-yielding production of key intermediates is paramount. This guide provides a comprehensive validation and comparison of synthetic routes for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a crucial building block for various pharmacologically active compounds. We will objectively compare the performance of the well-established Bischler-Napieralski reaction with a modern one-pot synthesis variant and discuss the potential application of alternative routes like the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and safety. The following table summarizes the key quantitative data for the primary synthesis routes to this compound.
| Parameter | Bischler-Napieralski Reaction | One-Pot Synthesis |
| Starting Material | N-Acetylhomoveratrylamine | 3,4-Dimethoxyphenethylamine |
| Key Reagents | Phosphorus oxychloride, Toluene | Ethyl formate, Oxalyl chloride, Phosphotungstic acid |
| Yield | >75%[1] | >75%[1] |
| Purity | Not specified, requires purification | >99.0%[1] |
| Reaction Time | ~6 hours (multistep) | 6 hours (one-pot)[1] |
| Key Advantages | Well-established, reliable | High purity, simplified procedure, reduced cost[1] |
| Key Disadvantages | Multi-step process, use of hazardous reagents | Requires careful control of reaction conditions |
Experimental Protocols
Bischler-Napieralski Synthesis of this compound
This classical two-step method involves the synthesis of the N-acetylated precursor followed by cyclization.
Step 1: Synthesis of N-Acetylhomoveratrylamine
To a stirred solution of 3,4-dimethoxyphenethylamine in pyridine, acetic anhydride is added at a controlled rate to maintain the temperature between 90-95°C. After the addition is complete, the solution is left to stand at room temperature overnight. The volatile components are then removed under reduced pressure, and the resulting residue is crystallized from ethyl acetate to yield N-acetylhomoveratrylamine.
Step 2: Bischler-Napieralski Cyclization
A solution of N-acetylhomoveratrylamine in dry toluene is warmed to 40°C in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Phosphorus oxychloride is added over one hour. Following the addition, the reaction mixture is heated at reflux for two hours. The mixture is then cooled in an ice bath, and the resulting crystals of the dichlorophosphate salt are collected by filtration. This intermediate is dissolved in water and treated with a 40% sodium hydroxide solution. The separated oil is extracted with chloroform, and the combined organic layers are dried and concentrated to yield this compound.[2]
One-Pot Synthesis of this compound Hydrochloride
This streamlined method combines formylation and cyclization in a single pot, offering significant advantages in terms of efficiency and product purity.[1]
A mixture of 3,4-dimethoxyphenethylamine and ethyl formate is refluxed for 6 hours. The resulting intermediate solution is then added to a solution of oxalyl chloride in a suitable solvent at a controlled temperature (10-20°C). After the reaction is complete, a catalytic amount of phosphotungstic acid is added to facilitate the ring closure. An alcohol solvent is then added to remove the oxalic acid byproduct, leading to the formation of the target product. The reaction mixture is cooled to induce crystallization, and the this compound hydrochloride is collected by filtration, washed, and dried. This method reports a yield of over 75% and a purity exceeding 99.0%.[1]
Alternative Synthesis Routes: A Brief Overview
While the Bischler-Napieralski reaction and its one-pot variant are the most direct and well-documented methods for the synthesis of this compound, other classical isoquinoline syntheses are worth considering, particularly for the generation of diverse derivatives.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3][4] While a powerful tool for the synthesis of tetrahydroisoquinolines, its direct application for the synthesis of the target 3,4-dihydroisoquinoline with a 1-methyl substituent would require specific starting materials and conditions that are not extensively documented for this particular molecule.
Synthesis Pathway Diagrams
To visually represent the logical flow of the discussed synthesis routes, the following diagrams have been generated using the DOT language.
Caption: Bischler-Napieralski synthesis pathway.
Caption: One-pot synthesis workflow.
Conclusion
For the synthesis of this compound, both the traditional Bischler-Napieralski reaction and the modern one-pot approach provide high yields. However, the one-pot synthesis offers significant advantages in terms of operational simplicity and the ability to obtain a high-purity product without extensive purification, making it a more efficient and cost-effective option for large-scale production. While the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions are valuable for the synthesis of the broader isoquinoline family, their direct application for this specific target molecule is less documented. Researchers should consider the specific requirements of their project, including scale, purity, and available resources, when selecting the most appropriate synthetic route.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]
A Comparative Guide to Purity Assessment of Synthetic 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide provides an objective comparison of key analytical techniques for determining the purity of synthetic 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a significant isoquinoline alkaloid derivative. The comparison is supported by established experimental protocols and performance data, offering a comprehensive resource for selecting the most appropriate analytical strategy.
Introduction to Purity Assessment
Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies to identify and quantify any unwanted substances in an API.[1] Impurities can arise from various sources, including the synthetic route, degradation of the API, or contamination. For this compound, a common synthetic pathway is the Bischler-Napieralski reaction. This reaction involves the cyclodehydration of a β-phenethylamide and can introduce specific impurities, such as unreacted starting materials or byproducts from side reactions. Therefore, robust analytical methods are essential for the comprehensive characterization of the purity of the final compound.
This guide will focus on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers unique advantages and limitations in the context of analyzing isoquinoline alkaloids.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., quantification, identification, or both).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Quantification of the main component and known impurities. Purity determination based on peak area percentage. | Identification and quantification of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity. Structural elucidation. |
| Strengths | - Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules.[2] - High precision and accuracy for quantification. - Well-established and routinely used in quality control.[2] | - Excellent separation efficiency for complex mixtures of volatile compounds.[3] - High sensitivity and specificity for identification when coupled with MS.[2] - Gold standard for volatile impurity analysis (e.g., residual solvents). | - Primary analytical method, can provide a direct and absolute measure of purity. - Does not require identical reference standards for each impurity for quantification. - Provides structural information, aiding in impurity identification. - Non-destructive technique. |
| Limitations | - Requires reference standards for the identification and accurate quantification of each impurity. - Co-elution of impurities can lead to inaccurate results. - May not be suitable for highly volatile impurities. | - Limited to volatile and thermally stable compounds.[2] - Derivatization may be required for non-volatile compounds, adding complexity. - Sample matrix can interfere with analysis. | - Lower sensitivity compared to chromatographic methods. - May not be suitable for detecting trace-level impurities. - Complex mixtures can lead to overlapping signals, complicating quantification. - Requires a highly stable and well-characterized internal standard for absolute quantification. |
| Typical LOD/LOQ | µg/mL to ng/mL range. | ng/mL to pg/mL range for targeted analysis. | Typically in the mg/mL range, lower for high-field instruments. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections provide representative experimental protocols for each technique, which can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical quality control for assay and impurity determination.[2] A reversed-phase HPLC method with UV detection is commonly employed for the analysis of isoquinoline alkaloids.[4]
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.0) is often effective for separating isoquinoline alkaloids.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm (or a wavelength determined by the UV spectrum of the compound)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthetic product, such as residual solvents or certain byproducts.[5]
Experimental Workflow for GC-MS Impurity Profiling
References
A Comparative Spectroscopic Analysis of Natural and Synthetic Papaverine
An objective guide for researchers, scientists, and drug development professionals on the spectral characteristics of the isoquinoline alkaloid papaverine from natural versus synthetic origins.
This guide provides a detailed comparison of the spectral data obtained from papaverine sourced from its natural botanical origin, Papaver somniferum, and from synthetic routes. The differentiation between natural and synthetically derived pharmacologically active compounds is crucial for quality control, regulatory compliance, and understanding potential differences in impurity profiles. While the primary chemical structure remains identical, subtle variations in isotopic ratios and trace impurities can sometimes be discerned through sensitive analytical techniques. This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data to highlight the spectral similarities and aid in the characterization of papaverine samples.
Quantitative Data Comparison
The following tables summarize the key spectral data for natural and synthetic papaverine. While the spectral data are largely identical, reflecting the same molecular structure, minor variations in reported chemical shifts can arise from differences in solvent, concentration, and instrument calibration. It is important to note that isotopic distribution analysis, particularly using ¹³C NMR, can be a powerful tool for distinguishing between natural and synthetic origins, as the natural abundance of isotopes can vary based on the biosynthetic or synthetic pathway. However, for the purpose of structural confirmation, the data presented here are in strong agreement.
Table 1: ¹H NMR Spectral Data Comparison of Natural vs. Synthetic Papaverine
| Proton Assignment | Natural Papaverine ¹H Chemical Shift (δ ppm) | Synthetic Papaverine ¹H Chemical Shift (δ ppm) [1] |
| -OCH₃ | 3.78 (s, 3H), 3.83 (s, 3H), 3.92 (s, 3H), 4.01 (s, 3H) | 3.78 (s, 3H), 3.82 (s, 3H), 3.91 (s, 3H), 4.00 (s, 3H) |
| -CH₂- | 4.55 (s, 2H) | 4.56 (s, 2H) |
| Aromatic-H | 6.75-6.84 (m, 3H), 7.06 (s, 1H), 7.36 (s, 1H) | 6.74-6.85 (m, 3H), 7.05 (s, 1H), 7.36 (s, 1H) |
| Isoquinoline-H | 7.44-7.46 (d, J=6 Hz, 1H), 8.37-8.39 (d, J=6 Hz, 1H) | 7.44-7.46 (d, J=6 Hz, 1H), 8.36-8.38 (d, J=6 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison of Natural vs. Synthetic Papaverine
| Carbon Assignment | Natural Papaverine ¹³C Chemical Shift (δ ppm) | Synthetic Papaverine ¹³C Chemical Shift (δ ppm) [1] |
| -CH₂- | 41.9 | 40.6 |
| -OCH₃ | 55.8, 56.0 | 55.8, 55.9, 56.0, 56.2 |
| Aromatic/Isoquinoline-C | 104.2, 105.3, 111.0, 111.8, 118.86, 120.4, 122.9, 131.9, 133.6, 140.4, 147.5, 149.0, 149.9, 152.6, 157.6 | 104.3, 105.4, 111.1, 111.9, 119.4, 120.5, 122.7, 131.0, 134.3, 137.5, 147.7, 149.1, 150.5, 153.6, 156.7 |
Table 3: Mass Spectrometry Data Comparison of Natural vs. Synthetic Papaverine
| Parameter | Natural Papaverine [2] | Synthetic Papaverine [1] |
| Molecular Ion (m/z) | 340.15417 [M+H]⁺ | 339.2 [M]⁺, 340.2 [M+H]⁺ |
| Key Fragment Ions (m/z) | 202, 324 | 338.2 [M-H]⁻, 324 |
Table 4: IR Spectroscopy Data Comparison of Natural vs. Synthetic Papaverine
| Vibrational Mode | Natural Papaverine (cm⁻¹) | Synthetic Papaverine (cm⁻¹) [1] |
| C=N Aromatic Stretch | Not specified | 1513.25 |
| C-O Stretch | Not specified | Not specified |
| Aromatic C-H Stretch | Not specified | Not specified |
Note: The IR data for natural papaverine was not explicitly detailed with peak assignments in the available search results.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of isoquinoline alkaloids like papaverine. Specific parameters may vary based on the instrumentation used.
1. Sample Preparation
-
Natural Papaverine: The alkaloid is extracted from its natural source, typically the opium poppy (Papaver somniferum), using solvent extraction and purified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Synthetic Papaverine: The synthetically produced papaverine is typically purified through recrystallization or chromatography to remove residual reactants and byproducts.
-
For Analysis: A small amount of the purified papaverine is dissolved in an appropriate solvent. For NMR, deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used. For MS, solvents such as methanol or acetonitrile are common. For IR, the sample can be analyzed as a solid (e.g., in a KBr pellet) or in a suitable solvent.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
-
¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Carbon NMR spectra are recorded to identify the chemical environment of the carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed.
-
Ionization: Common ionization techniques for alkaloids include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.
4. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Analysis: The sample can be prepared as a KBr pellet, a mull, or dissolved in a suitable solvent. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The positions of the absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.
Visualization of the Comparative Workflow
The following diagram illustrates the general workflow for the comparative spectral analysis of natural and synthetic isoquinoline alkaloids.
Caption: Workflow for comparing natural and synthetic isoquinoline alkaloids.
References
Comparative In Vivo Efficacy of 6,7-Dimethoxyisoquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 6,7-dimethoxyisoquinoline derivatives. While direct comparative in vivo studies on a broad range of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives are limited in publicly available literature, this document synthesizes findings from closely related analogs, focusing on anticonvulsant, multidrug resistance reversal, and antiproliferative activities. The data is presented to facilitate objective comparison and inform future research directions.
Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
A significant body of research has focused on the anticonvulsant potential of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. In vivo studies, primarily in murine models of induced seizures, have demonstrated the efficacy of several compounds in this class. The primary mechanism of action is believed to involve the modulation of neurotransmitter receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), glycine, and nicotinic acetylcholine receptors.[1]
Comparative Efficacy in Strychnine-Induced Seizures
The following table summarizes the in vivo efficacy of selected 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against strychnine-induced seizures in mice. The data highlights the protective effects of these compounds in terms of animal survival.
| Compound | Dose (mg/kg) | Survival Rate (%) | Latency to Seizure Onset (% Increase) | Seizure Duration (% Reduction) | Reference |
| Compound 20 | 1-10 | 90 | 27-86 | Minimal Effect | [1] |
| Compound 25 | 1.0 (optimal) | High | Not Specified | Not Specified | [1] |
| Carbamazepine | 5-10 | 40-50 | 29-49 | 21-37 | [1] |
| Convulex | 75-100 | 20-40 | 46-57 | 53 | [1] |
Comparative Efficacy in Nicotine-Induced Seizures
Several derivatives have also shown significant activity in preventing nicotine-induced tremors and convulsions, with some compounds demonstrating high survival rates at low doses.
| Compound | Dose (mg/kg) | Survival Rate (%) | Key Structural Features | Reference |
| Compound 3 | 0.1-5 | 90-100 | 2'-Hydroxyl group | [1] |
| Compound 6 | 0.1 | 90 | 2'-Methoxy group | [1] |
| Compound 8 | 0.1-5 | 90-100 | 3'-Nitrophenyl group | [1] |
| Compound 14 | 0.1-5 | 90-100 | 3'-Bromo group | [1] |
| Compound 16 | 0.1-5 | 90-100 | Not Specified | [1] |
| Compound 25 | 0.1-5 | 90-100 | Not Specified | [1] |
| Compound 27 | 0.5 | 90 | 2'-Bromo, 3'-Hydroxyl groups | [1] |
| Compound 29 | 0.1-5 | 90-100 | Not Specified | [1] |
| Compound 30 | 0.1-5 | 90-100 | Not Specified | [1] |
| Compound 31 | 0.1-5 | 90-100 | Not Specified | [1] |
| Compound 34 | 0.1-5 | 90-100 | Not Specified | [1] |
Experimental Protocol: In Vivo Anticonvulsant Screening
The anticonvulsant effects of the 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated in white male mice.[1]
-
Animal Model: White male mice were used for the study.
-
Test Compound Administration: The test compounds were administered orally at doses ranging from 0.1 to 10 mg/kg.
-
Convulsant Induction: 60 minutes after the administration of the test compounds, seizures were induced by subcutaneous injection of either nicotine (10.0 mg/kg) or strychnine (1.5 mg/kg).
-
Data Collection: The following parameters were recorded:
-
Onset time of tremors and seizures.
-
Duration of tremors and seizures.
-
Survival rate of the animals.
-
Putative Signaling Pathway for Anticonvulsant Activity
The anticonvulsant activity of these derivatives is thought to be mediated through their interaction with several key neurotransmitter systems in the central nervous system. The following diagram illustrates the potential signaling pathways involved.
Caption: Putative mechanism of anticonvulsant action.
Multidrug Resistance Reversal Activity
Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. The primary mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from cancer cells.
One study identified compound 7h (2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide) as a potent modulator of P-gp-mediated MDR. In vitro, it demonstrated a high potency in reversing doxorubicin resistance in K562/A02 cells with an EC50 of 127.5 ± 9.1 nM and a therapeutic index greater than 784.3.[2] In vivo studies using a xenograft model showed that co-administration of a similar derivative, d7 , with doxorubicin resulted in stronger antitumor activity than doxorubicin alone, suggesting its potential as an MDR reversal agent.[3]
Experimental Workflow: MDR Reversal Assessment
The following diagram outlines a typical workflow for evaluating the MDR reversal activity of 6,7-dimethoxyisoquinoline derivatives.
Caption: Workflow for assessing MDR reversal agents.
Antiproliferative Activity
The antiproliferative effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have also been explored. One study investigated the in vivo antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in a rat model of hepatocellular carcinoma induced by diethylnitrosamine. The study found that M1 showed a protective action on the liver and restored the normal arrangement of liver tissues.[4]
Experimental Protocol: In Vivo Antiproliferative Study
-
Animal Model: Diethylnitrosamine-induced hepatocarcinogenic rats.[4]
-
Treatment Groups:
-
Control group.
-
Diethylnitrosamine (DEN) treated group.
-
DEN + M1 (50 mg/kg, orally).
-
DEN + M1 (100 mg/kg, orally).
-
-
Assessment: The antiproliferative effect was assessed through:
-
Various biochemical parameters.
-
Histopathology of the liver.
-
HPLC analysis.
-
Proton nuclear magnetic resonance-based serum metabolic study.
-
Conclusion
While a direct comparative guide on the in vivo efficacy of a wide range of this compound derivatives is not yet available, the existing research on structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs provides valuable insights into their therapeutic potential. The demonstrated in vivo efficacy in anticonvulsant, MDR reversal, and antiproliferative models highlights the importance of this chemical scaffold in drug discovery. Further research focusing on systematic in vivo comparisons of a broader range of derivatives is warranted to fully elucidate their structure-activity relationships and clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. The primary health concerns associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[2]
| Identifier | Value |
| Chemical Name | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline |
| CAS Number | 4721-98-6 |
| Molecular Formula | C12H15NO2 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
Experimental Protocol: Waste Disposal Procedure
Follow these steps meticulously to ensure the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Wear protective gloves, protective clothing, and face protection.[1][3]
-
Ensure adequate ventilation, and if exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
2. Waste Collection and Storage:
-
Collect waste material by sweeping it up and shoveling it into a suitable, labeled, and closed container for disposal.[1][3]
-
Avoid dust formation during collection.[3]
-
Store the waste container in a dry, cool, and well-ventilated place, tightly closed.[1][3][5]
3. Disposal Method:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[1][3]
-
This chemical should not be released into the environment.[1][3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[4]
4. Regulatory Compliance:
-
All hazardous waste must be managed and disposed of in accordance with federal, state, and local regulations.[6][7]
-
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8] Generators of hazardous waste are responsible for tracking it from "cradle-to-grave" using a manifest system.[7][9]
-
Ensure you have the correct EPA Identification number and follow all notification and reporting requirements for your generator category.[10]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. dec.ny.gov [dec.ny.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This guide provides crucial safety protocols and logistical information for the handling and disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if ingested.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
A summary of the required PPE is provided in the table below.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To prevent eye contact which can cause serious irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-resistant laboratory coat. | - | To prevent skin contact which can cause irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge. | NIOSH (US) or EN 149 (EU) approved | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3] |
| General Hygiene | Access to an eyewash station and safety shower. | - | For immediate decontamination in case of accidental exposure.[4][1] |
Operational Protocol: Handling and Storage
The following step-by-step procedure ensures the safe handling of this compound in a laboratory setting.
Preparation:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][1][3]
-
PPE Donning: Before handling, put on all required PPE as detailed in the table above.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[4][1]
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid the generation of dust.[5][3]
-
Portioning: When weighing or transferring the powder, use a spatula and conduct these operations over a contained surface to manage any potential spills.
-
Contact Avoidance: Avoid all direct contact with skin, eyes, and clothing.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
Storage:
-
Container: Keep the compound in a tightly closed, properly labeled container.[1][3]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][3]
-
Security: The storage area should be secure and locked.
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and weighing papers, in a designated and properly labeled hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Disposal Route: Dispose of the chemical waste through an approved and licensed waste disposal company.[1] Do not dispose of it down the drain or with general laboratory trash.[3]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[5]
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting.[3] Call a poison control center or doctor for treatment advice.[4][3]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
